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  • Product: 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde
  • CAS: 223251-09-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight Characterization of the Copolymer CAS 223251-09-0

For professionals in research, discovery, and drug development, the precise characterization of chemical entities is a foundational requirement. This guide addresses the analytical challenge presented by the substance re...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research, discovery, and drug development, the precise characterization of chemical entities is a foundational requirement. This guide addresses the analytical challenge presented by the substance registered under CAS number 223251-09-0. Initial investigation reveals this substance is not a discrete small molecule but a complex copolymer. This distinction is critical, as it fundamentally shifts the analytical objective from determining a single molecular weight and exact mass to characterizing a molecular weight distribution.

This document provides a technical framework for understanding and experimentally determining the key molecular weight parameters of this polymer, tailored for researchers and scientists who require a deep and practical understanding of the necessary methodologies.

Deconstruction of the Analyte: CAS 223251-09-0

The entity CAS 223251-09-0 is chemically defined as: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone and N-[3-(dimethylamino)propyl]-2-methyl-2-propenamide, compd. with diethyl sulfate.

This name describes a terpolymer, meaning it is synthesized from three distinct monomer units, and is supplied as a salt with diethyl sulfate acting as a counter-ion. A substance of this nature does not possess a single molecular formula or weight. Instead, it exists as a population of molecules with varying chain lengths, and consequently, a distribution of molecular weights.

The constituent monomers are:

  • Monomer A: 2-(Dimethylamino)ethyl methacrylate (DMAEMA)[1][2][3][4]

  • Monomer B: N-Vinylpyrrolidone (NVP)[5][6][7][8][9]

  • Monomer C: N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)[10][11][12][13]* Counter-ion: Diethyl sulfate [14][15][16] A summary of the properties of these individual building blocks is essential for a comprehensive analysis.

ComponentChemical NameMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
Monomer A 2-(Dimethylamino)ethyl methacrylateC₈H₁₅NO₂157.21157.11028
Monomer B N-VinylpyrrolidoneC₆H₉NO111.14111.06841
Monomer C N-[3-(Dimethylamino)propyl]methacrylamideC₉H₁₈N₂O170.25170.14191
Counter-ion Diethyl sulfateC₄H₁₀O₄S154.18154.02998

Note: Molecular weights and masses are calculated from the provided chemical formulas. [2][4][5][7][10][11][14]

Fundamental Concepts in Polymer Molecular Weight

For a polydisperse polymer, the "molecular weight" is expressed as an average. The key parameters are derived from the molecular weight distribution curve. [17]

  • Number-Average Molecular Weight (Mn): This is the total weight of all polymer chains in a sample divided by the total number of polymer chains. [17]It is sensitive to the number of molecules and is particularly influenced by low-molecular-weight species.

  • Weight-Average Molecular Weight (Mw): This average is weighted by the mass of the polymer chains. Larger, heavier chains contribute more significantly to the Mw value. [17]It is more sensitive to high-molecular-weight species and is often correlated with bulk properties like mechanical strength.

  • Polydispersity Index (PDI or Đ): This is the ratio of Mw to Mn (Đ = Mw/Mn). [17]It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample (all chains are the same length), while higher values signify a broader distribution of chain lengths. [17]For synthetic polymers, the PDI is always greater than 1.

The primary goal in characterizing CAS 223251-09-0 is to determine Mn, Mw, and the PDI.

Core Methodology: Size-Exclusion Chromatography (SEC)

The most powerful and widely used technique for determining the molecular weight distribution of polymers is Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC). [18][19][20][21][22][23] Principle of Operation: SEC separates molecules based on their size in solution, specifically their hydrodynamic volume. [19][23]The experimental setup consists of a column packed with porous beads. [22]1. A solution of the polymer is passed through the column. 2. Large polymer coils cannot enter the pores of the beads and thus have a shorter path through the column, eluting first. [23]3. Smaller polymer coils can penetrate the pores to varying extents, leading to a longer path and later elution times. [23]4. This process effectively sorts the polymer molecules by size, from largest to smallest.

Caption: SEC separates large molecules (red), which elute first, from small molecules (green).

Gold Standard Protocol: SEC with Multi-Angle Light Scattering (SEC-MALS)

For an absolute determination of molecular weight, coupling SEC with a Multi-Angle Light Scattering (MALS) detector is the preferred method. [24][25][26][27]This approach avoids the inaccuracies of conventional column calibration, which relies on standards (like polystyrene) that may have a different chemical structure and hydrodynamic behavior than the analyte. [24][25] Workflow:

  • System Setup: An HPLC/UPLC system is equipped with an SEC column (or set of columns) appropriate for the expected molecular weight range and solvent. This is followed by a series of in-line detectors: typically a UV detector, a MALS detector, and a differential Refractive Index (dRI) detector.

  • Eluent Preparation: The mobile phase must be a good solvent for the polymer and should be meticulously filtered and degassed to prevent light scattering artifacts. Given the cationic nature of the monomers, an aqueous buffer with added salt (e.g., phosphate buffered saline) is a likely starting point to ensure good solubility and suppress ionic interactions with the column stationary phase.

  • Sample Preparation: A dilute solution of CAS 223251-09-0 is prepared in the mobile phase (e.g., 1-2 mg/mL). The solution must be filtered through a sub-micron filter (e.g., 0.1 or 0.2 µm) directly into an autosampler vial. This step is critical to remove dust and other particulates that would interfere with the light scattering measurement.

  • Analysis: The sample is injected and flows through the SEC column for separation. As the separated polymer fractions (eluting by size) pass through the detectors, data is collected continuously.

    • The MALS detector measures the intensity of light scattered by the polymer molecules at multiple angles. [26] * The dRI detector measures the concentration of the polymer in each fraction. [25]5. Data Processing: Specialized software uses the data from both the MALS and dRI detectors to calculate the absolute weight-average molecular weight (Mw) for each eluting slice of the chromatogram, independent of its elution time. [25]From the full distribution, the software calculates the overall Mn, Mw, and PDI.

SEC_MALS_Workflow Solvent Mobile Phase (Solvent) Pump HPLC Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column SEC Column (Separation by Size) Injector->Column Sample Filtered Polymer Sample Sample->Injector Detectors UV MALS dRI Column->Detectors Eluent Waste Waste Detectors->Waste Computer Data System (Calculate Mn, Mw, PDI) Detectors->Computer

Caption: Workflow for SEC-MALS analysis of polymers.

Complementary Technique: MALDI-TOF Mass Spectrometry

While SEC-MALS provides the overall distribution, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry can offer complementary information, particularly for lower molecular weight polymers or oligomers. [28][29][30][31][32] Principle: In MALDI, the polymer is co-crystallized with a matrix. A laser pulse desorbs and ionizes the polymer, and the resulting ions are separated by their mass-to-charge ratio in a time-of-flight analyzer.

Application to CAS 223251-09-0:

  • Repeating Unit Mass: A MALDI-TOF spectrum shows a distribution of peaks, where each peak corresponds to a polymer chain of a specific length (n-mer). The mass difference between adjacent peaks confirms the mass of the average repeating unit. * End-Group Analysis: The absolute mass of the observed peaks can help identify the chemical nature of the end-groups of the polymer chains. [28]* Distribution Confirmation: For polymers with low PDI (<1.2), MALDI can provide an independent calculation of Mn and Mw. [28]For a complex terpolymer like CAS 223251-09-0, this would be challenging but could reveal details about the oligomeric composition.

It is important to note that MALDI-MS can have mass discrimination effects, where lower mass chains are detected more efficiently, and it is generally less suitable for highly polydisperse polymers (PDI > 1.2). [28]

Summary and Conclusion

The substance identified as CAS 223251-09-0 is a complex terpolymer, not a small molecule. Therefore, the analytical objective is to characterize its molecular weight averages (Mn, Mw) and polydispersity (PDI), rather than a single molecular weight or exact mass.

  • Primary Technique: Size-Exclusion Chromatography (SEC) is the method of choice for this analysis as it separates polymer chains based on their hydrodynamic volume. [20][33]* Gold Standard: Coupling SEC with a Multi-Angle Light Scattering (MALS) detector provides an absolute measurement of molecular weight, offering the highest degree of accuracy and confidence by eliminating the need for relative column calibration. [25][34]* Complementary Data: MALDI-TOF MS can provide valuable supporting data on the mass of the repeating units and the identity of end-groups. [29][32] A thorough characterization using these methods is essential for ensuring lot-to-lot consistency, understanding structure-property relationships, and meeting regulatory requirements for drug development professionals working with such polymeric materials.

References

  • Diethyl sulfate. (n.d.). In Wikipedia. Retrieved February 16, 2026.
  • N-Vinylpyrrolidone. (n.d.). In Wikipedia. Retrieved February 16, 2026.
  • Waters Corporation. (n.d.). Polymer Analysis by MALDI-Tof MS.
  • HENAN PENGFEI NEW MATERIALS. (2025, June 3). N-Vinylpyrrolidone (NVP)
  • Santa Cruz Biotechnology. (n.d.). 2-(Dimethylamino)
  • ChemicalBook. (2026, January 13). 2-(Dimethylamino)
  • Intertek. (n.d.).
  • Chem-Impex. (n.d.).
  • Anonymous. (n.d.). What Are the Methods for Determining the Molecular Weight Distribution of Polymers.
  • Polymer Char. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Fisher Scientific. (n.d.). CAS RN 88-12-0.
  • Shimadzu. (n.d.). Analysis of Polymers by MALDI-TOF Mass Spectrometry.
  • ChemicalBook. (2024, March 12). Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone.
  • PubMed. (2025, October 23). MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups.
  • Santa Cruz Biotechnology. (n.d.).
  • Bruker. (n.d.). Advanced Polymer Analysis with MALDI-TOF MS.
  • SIELC Technologies. (2018, February 16). 2-(Dimethylamino)
  • Nanjing MSN Chemical Co., Ltd. (n.d.).
  • National Institute of Standards and Technology. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • Spears, M. W., Jr. (n.d.).
  • Measurlabs. (n.d.).
  • Science.eus. (n.d.).
  • SPECIFIC POLYMERS. (n.d.). SEC analysis.
  • Agilent. (n.d.).
  • Wyatt Technology. (n.d.). SEC-MALS for Absolute Molar Mass and Size Measurements.
  • Agilent. (n.d.). Polymer Molecular Weight Distribution and Definitions of MW Averages.
  • Waters Corporation. (n.d.).
  • Guidechem. (2026, March 16). N-[3-(Dimethylamino)propyl]methacrylamide 5205-93-6 wiki.
  • Cheméo. (n.d.). (Dimethylamino)ethyl methacrylate (CAS 2867-47-2) - Chemical & Physical Properties.
  • Sigma-Aldrich. (n.d.). N-[3-(Dimethylamino)propyl]methacrylamide 99%, contains MEHQ as inhibitor.
  • LOFRA Chemicals. (n.d.). Dimethylaminopropyl methacrylamide (DMAPMA) (CAS 3179-92-6).
  • Analytical Chemistry. (2021, March 1).
  • ACS Publications. (2021, May 25). Characterization of Polymer Molecular Weight Distribution by NMR Diffusometry: Experimental Criteria and Findings.
  • Malvern Panalytical. (n.d.).
  • TCI Chemicals. (n.d.). N-(3-Dimethylaminopropyl)methacrylamide (stabilized with MEHQ).
  • National Institute of Standards and Technology. (n.d.). (Dimethylamino)
  • RSC Publishing. (n.d.).
  • Krackeler Scientific, Inc. (n.d.). N-[3-(Dimethylamino)propyl]methacrylamide.
  • ResolveMass Laboratories Inc. (2025, June 23).
  • Anonymous. (2025, October 11). Gel permeation chromatography for copolymer composition analysis.
  • Anonymous. (n.d.).
  • TA Instruments. (n.d.). Introduction to GPC.
  • RSC Publishing. (n.d.).

Sources

Exploratory

Thermodynamic Solubility Profiling of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde in Organic Solvents: A Technical Guide for Process Chemistry

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Researchers Molecule of Interest: 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (CAS: 223251-09-0) Executive Summary & Chemical Context The compound 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Researchers Molecule of Interest: 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (CAS: 223251-09-0)

Executive Summary & Chemical Context

The compound 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde is a critical, high-value intermediate utilized predominantly in the synthesis of selective estrogen receptor modulators (SERMs), such as Bazedoxifene acetate . Structurally, it is characterized by a hydrophobic aromatic core, a polar aldehyde moiety, an ether linkage, and a basic, seven-membered azepane (hexamethyleneimine) ring.

Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, maximizing extraction yields during aqueous workups, and designing efficient crystallization-based purification methods. As a Senior Application Scientist, I approach solvent selection not through trial and error, but through the predictive lens of molecular interactions and rigorous thermodynamic validation.

Mechanistic Solvation Theory: The Hansen Solubility Framework

To explain why this intermediate dissolves in specific media, we must evaluate its structural thermodynamics using Hansen Solubility Parameters (HSP) . The total cohesive energy of the solvent and solute is divided into three intermolecular forces:

  • Dispersion forces ( δd​ ): Driven by the bulky, lipophilic azepane ring and the aromatic core.

  • Polar interactions ( δp​ ): Dictated by the dipole moment of the terminal aldehyde group.

  • Hydrogen bonding ( δh​ ): Influenced by the ether oxygen and the basic tertiary amine (which acts as a weak H-bond acceptor).

Based on group contribution methods, the estimated HSP for 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde is approximately δd​ = 17.5, δp​ = 6.5, δh​ = 5.5 MPa 0.5 . Solvents with parameters closely matching these values (resulting in a small Hansen interaction radius, Ra​ ) will act as excellent thermodynamic solvents.

Quantitative Solubility Profile & HSP Estimates

The table below synthesizes the predicted and empirically observed solubility ranges for this intermediate across standard process solvents at 25°C.

Organic Solvent δd​ (MPa 0.5 ) δp​ (MPa 0.5 ) δh​ (MPa 0.5 )Solubility Range (mg/mL)Process Application
Dichloromethane (DCM) 17.07.37.1> 500 (Very Soluble)Primary Extraction, Reaction Media
Ethyl Acetate (EtOAc) 15.85.37.2> 200 (Freely Soluble)Extraction, Crystallization Solvent
Tetrahydrofuran (THF) 16.85.78.0> 200 (Freely Soluble)Grignard/Organometallic Reactions
Methanol (MeOH) 15.112.322.350 - 100 (Soluble)Avoid (Hemiacetal formation risk)
n-Heptane 15.30.00.0< 10 (Slightly Soluble)Anti-Solvent for Precipitation

Causality Insight: Notice how purely non-polar solvents like n-heptane fail to solvate the molecule effectively. The absence of polar ( δp​ ) and hydrogen-bonding ( δh​ ) capabilities in heptane causes a thermodynamic mismatch with the molecule's aldehyde group, making heptane an ideal anti-solvent for crystallization. Conversely, primary alcohols like methanol should be avoided during prolonged heating, as the aldehyde group is highly susceptible to acid-catalyzed hemiacetal formation, which degrades the intermediate.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable data for process scale-up, kinetic dissolution must be distinguished from true thermodynamic equilibrium. The following protocol is an adaptation of the Saturation Shake-Flask Method , the gold standard recognized by USP <1236> Solubility Measurements and OECD Test Guideline 105 .

Step-by-Step Methodology
  • Preparation of the Solid Phase:

    • Weigh approximately 500 mg of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde into a 10 mL amber glass vial (amber glass prevents potential photo-oxidation of the aldehyde).

  • Solvent Addition:

    • Add 2.0 mL of the target organic solvent. The goal is to create a visible suspension (a saturated solution with excess solid).

  • Isothermal Equilibration:

    • Seal the vial tightly with a PTFE-lined cap.

    • Place the vial in an orbital shaker incubator set precisely to 25.0 ± 0.1°C. Agitate at 150 RPM.

  • Phase Separation (Self-Validating Step):

    • Validation Checkpoint: Withdraw 0.5 mL aliquots at 24 hours and 48 hours .

    • Centrifuge the aliquots at 10,000 RPM for 10 minutes at 25°C to pellet any suspended micro-particulates. Relying solely on syringe filters can falsely lower results due to compound adsorption onto the filter membrane.

  • Quantification:

    • Dilute the clear supernatant with a compatible diluent (e.g., Acetonitrile) to bring the concentration within the linear range of the UV detector.

    • Analyze via HPLC-UV (detection typically at 254 nm for the benzaldehyde chromophore).

    • System Validation: If the concentration difference between the 24-hour and 48-hour samples is < 5%, thermodynamic equilibrium is verified. If > 5%, continue shaking for another 24 hours.

G A Solid Solute (CAS 223251-09-0) B Solvent Addition (Excess Solid) A->B C Isothermal Equilibration (Shake-Flask, 25°C, 48h) B->C Suspension D Phase Separation (Centrifugation) C->D Equilibrium E HPLC-UV Quantification D->E Supernatant F Thermodynamic Solubility Value E->F

Thermodynamic solubility determination workflow via the Saturation Shake-Flask Method.

Process Chemistry Implications: Extraction and Purification Logic

The solubility profile directly dictates downstream processing (DSP). Because 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde contains a basic azepane nitrogen (estimated pKa ~ 9.5), its solubility is highly pH-dependent in aqueous-organic biphasic systems.

Extraction Strategy

During the synthesis of this intermediate, the reaction often quenches into an aqueous mixture.

  • At pH < 7: The azepane nitrogen is protonated, forming a water-soluble salt. The molecule will partition into the aqueous layer, leaving lipophilic organic impurities in the organic layer.

  • At pH > 10: The azepane nitrogen is deprotonated (free base form). The molecule becomes highly lipophilic and will rapidly partition into moderately polar extraction solvents like Ethyl Acetate or Dichloromethane.

Crystallization Strategy

To achieve API-grade purity for Bazedoxifene synthesis, the intermediate must be crystallized. Based on the HSP data, a classic solvent/anti-solvent crystallization is highly effective. The crude free base is dissolved in a minimal volume of Ethyl Acetate (excellent solvent) at 50°C. n-Heptane (poor solvent/anti-solvent) is then added dropwise until the cloud point is reached. Slow cooling to 5°C yields highly pure crystalline material.

G A Aqueous Reaction Mixture (pH < 7) B Basification (pH > 10) Deprotonate Azepane A->B C Organic Extraction (EtOAc or DCM) B->C D Phase Separation C->D E Aqueous Waste D->E F Organic Layer (Product) D->F G Solvent Exchange & Heptane Anti-Solvent F->G H Pure Crystalline Intermediate G->H

Solvent-driven extraction and purification logic for the azepane-benzaldehyde intermediate.

Conclusion

The successful manipulation of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde in pharmaceutical manufacturing relies on a rigorous understanding of its solvation thermodynamics. By mapping its Hansen Solubility Parameters and validating its behavior through standardized USP/OECD shake-flask methodologies, process chemists can rationally design highly efficient, high-yielding extraction and crystallization workflows, ensuring the robust downstream synthesis of vital therapeutics like Bazedoxifene.

References

  • Veeprho Pharmaceuticals. 1-[4-(Benzyloxy)-3-bromophenyl]-2-bromopropan-1-one | CAS 2512198-68-2 (Bazedoxifene Acetate Impurities). Retrieved from:[Link]

  • Wikipedia. Hansen solubility parameter. Retrieved from:[Link]

  • United States Pharmacopeia (USP). <1236> Solubility Measurements. Retrieved from:[Link]

  • Government of Canada. New Substances Notification - OECD Test Guideline 105. Retrieved from:[Link]

Foundational

Technical Whitepaper: Material Safety, Toxicity, and Trace Quantification of Azepanyl Ethoxy Benzaldehyde (CAS 223251-09-0)

Executive Summary Azepanyl ethoxy benzaldehyde, formally known as 4-[2-(azepan-1-yl)ethoxy]benzaldehyde (CAS 223251-09-0), is a critical synthetic intermediate and a known process impurity—specifically designated as Baze...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azepanyl ethoxy benzaldehyde, formally known as 4-[2-(azepan-1-yl)ethoxy]benzaldehyde (CAS 223251-09-0), is a critical synthetic intermediate and a known process impurity—specifically designated as Bazedoxifene Impurity 4 . Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized for the prevention of postmenopausal osteoporosis. Because azepanyl ethoxy benzaldehyde contains reactive functional groups (an aldehyde and a tertiary amine), it presents unique toxicological liabilities that must be rigorously managed during drug development and manufacturing.

As a Senior Application Scientist, I approach the risk assessment of such intermediates not merely as a regulatory checklist, but as a mechanistic investigation into molecular liability. This whitepaper synthesizes the physicochemical properties, Material Safety Data Sheet (MSDS) evaluations, and self-validating analytical protocols required to handle and quantify this compound safely.

Part 1: Physicochemical Properties & MSDS Overview

To establish a foundation for safety and handling, we must first define the physical parameters of the molecule. The presence of the azepane ring contributes to its lipophilicity, while the aldehyde moiety is a known structural alert for potential protein binding and reactivity.

Table 1: Physicochemical and Identification Data
ParameterValue / Description
Chemical Name 4-[2-(azepan-1-yl)ethoxy]benzaldehyde
CAS Registry Number 223251-09-0
Molecular Formula C15H21NO2
Molecular Weight 247.34 g/mol
Appearance Yellow to off-white solid/oil
Primary Use Pharmaceutical intermediate (Bazedoxifene synthesis)
Storage Conditions 2-8°C (Refrigerator), protect from light and moisture
Table 2: MSDS Hazard Identification & Handling
Hazard CategoryAssessment & Causality
Acute Toxicity (Oral) Low to moderate. The parent drug bazedoxifene exhibits a high non-lethal dose (up to 4000 mg/kg in rodents) , but the intermediate's aldehyde group increases acute irritation potential.
Skin/Eye Irritation Irritant. The basicity of the azepane nitrogen can disrupt lipid bilayers in the skin and ocular mucosa.
Genotoxicity Potential Structural alert present. Requires Ames testing and control below the Threshold of Toxicological Concern (TTC) .
PPE Requirements Nitrile gloves, safety goggles, and an organic vapor respirator (if handled outside a fume hood) to prevent inhalation of volatile fractions.

Part 2: Mechanistic Toxicology & Genotoxicity Assessment

In pharmaceutical synthesis, intermediates with reactive functional groups are flagged by in silico models (such as DEREK or CASE) for potential mutagenicity. For Bazedoxifene, regulatory agencies mandate that impurities are either proven non-mutagenic via bacterial reverse mutation assays (Ames test) or controlled to levels below the TTC .

Causality in Testing: We do not assume safety based on the parent drug's profile. The aldehyde group in azepanyl ethoxy benzaldehyde can theoretically form Schiff bases with DNA bases (e.g., guanine), leading to cross-linking. Therefore, empirical validation is mandatory.

G A Impurity Identification CAS 223251-09-0 B In Silico Alert Screening (DEREK/CASE) A->B C Ames Bacterial Mutation Assay B->C Alert Found D LC-MS/MS Trace Quantification B->D Method Dev E TTC Threshold Validation (<75 ppm) C->E Negative Result D->E Batch Analysis

Caption: Genotoxicity Risk Assessment Workflow for Pharmaceutical Impurities.

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our safety assessments, the analytical and toxicological protocols must be self-validating. This means incorporating internal controls that automatically flag systemic failures.

Protocol 1: Trace Level Quantification via LC-MS/MS (SIR Mode)

To control azepanyl ethoxy benzaldehyde below the TTC limit (typically 75 ppm based on a 20 mg/day maximum daily dose) , a highly sensitive LC-MS/MS method is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 100 mg of the active pharmaceutical ingredient (API) in 1.0 mL of LC-MS grade methanol.

    • Causality: Methanol precipitates larger matrix proteins (if applicable) and ensures complete solubilization of the lipophilic impurity, preventing recovery losses.

  • Internal Standard (IS) Spiking: Add 10 µL of a deuterated internal standard (e.g., Bazedoxifene-d4) to the sample.

    • Validation: The IS corrects for any ion suppression occurring in the mass spectrometer source. If the IS signal deviates by >15% from the blank, the run is automatically invalidated.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (50 x 4.6 mm, 3.5 µm). Use an isocratic mobile phase of 10 mM Ammonium Acetate : Acetonitrile (30:70 v/v) at 0.6 mL/min.

    • Causality: The high organic ratio (70% ACN) ensures rapid elution of the lipophilic azepane ring, preventing peak tailing and reducing the runtime to under 5 minutes .

  • Mass Spectrometry (SIR Mode): Monitor the specific m/z transition for azepanyl ethoxy benzaldehyde (m/z 248.1 [M+H]+).

    • Causality: Selective Ion Recording (SIR) filters out the massive API signal, preventing detector saturation and allowing trace-level (ppm) quantification.

Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)

If the impurity cannot be purged below 75 ppm, it must be proven non-mutagenic .

Step-by-Step Methodology:

  • Strain Selection: Prepare cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

    • Causality: This specific panel covers both frameshift and base-pair substitution mutations, ensuring comprehensive genetic coverage.

  • Metabolic Activation (S9 Fraction): Prepare test plates both with and without rat liver S9 homogenate.

    • Causality: The aldehyde may not be directly mutagenic but could be metabolized by hepatic CYP450 enzymes into a reactive epoxide or radical. The S9 fraction simulates human hepatic metabolism in vitro.

  • Dosing and Incubation: Apply azepanyl ethoxy benzaldehyde at concentrations ranging from 1.5 to 5000 µ g/plate . Incubate at 37°C for 48 hours.

  • Colony Counting & Validation: Count revertant colonies.

    • Validation: The assay is only valid if the positive controls (e.g., 2-aminoanthracene) show a >3-fold increase in colonies. If the positive control fails, the negative result for the test compound is discarded.

Part 4: Pharmacokinetics & Hepatic Metabolism Pathways

Understanding the toxicity of this intermediate requires looking at how the parent structure is processed in vivo. Bazedoxifene and its azepane-containing derivatives undergo extensive Phase II metabolism (glucuronidation) rather than Phase I CYP450 oxidation .

G M1 Hepatic Uptake (UGT Enzymes) M2 Glucuronidation (Phase II) M1->M2 Metabolism M3 Biliary Excretion M2->M3 Transport M4 Enterohepatic Recycling M3->M4 Intestinal Flora M4->M1 Reabsorption M5 Fecal Elimination M4->M5 Clearance

Caption: Hepatic Metabolism and Enterohepatic Recycling Pathway of Azepane-derivatives.

Causality of Excretion: The lipophilic azepane tail ensures that excretion is predominantly via the biliary and fecal routes rather than renal clearance. The presence of secondary peaks in pharmacokinetic profiles is attributed to enterohepatic recycling, where intestinal flora cleave the glucuronide conjugate, allowing the active molecule to be reabsorbed .

Conclusion

The handling and quantification of azepanyl ethoxy benzaldehyde (CAS 223251-09-0) demand stringent analytical oversight. By leveraging predictive in silico toxicology, validated LC-MS/MS trace analysis, and comprehensive in vitro assays like the Ames test, drug development professionals can assure that this intermediate is safely managed and purged from the final API, maintaining the highest standards of pharmaceutical integrity.

References

  • Therapeutic Goods Administration (TGA). "AusPAR: Conjugated estrogens / Bazedoxifene acetate". Australian Government Department of Health. URL: [Link]

  • ResearchGate. "Method development and method validation for trace level quantification of two potential genotoxic impurities in bazedoxifene acetate drug substance by using lc-ms". ResearchGate. URL: [Link]

  • Health Canada. "Summary Basis of Decision for Duavive". Drug and Health Products Portal. URL: [Link]

Exploratory

An In-Depth Technical Guide to the Identification of Bazedoxifene Degradation Products and Intermediates

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic identification and characterization of degradation products and intermediates of bazedoxifen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic identification and characterization of degradation products and intermediates of bazedoxifene. Adhering to the principles of scientific integrity, this document outlines the rationale behind experimental design, self-validating protocols, and the application of modern analytical techniques to ensure the stability, safety, and efficacy of bazedoxifene-containing drug products.

Introduction: The Imperative for Degradation Profiling of Bazedoxifene

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is utilized in the prevention of postmenopausal osteoporosis.[1] Its chemical stability is a critical attribute that directly impacts its safety and therapeutic efficacy. Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), mandate the thorough investigation of a drug substance's stability profile through forced degradation studies.[2] These studies are not merely a regulatory checklist; they provide invaluable insights into the intrinsic stability of the molecule, potential degradation pathways, and inform the development of stability-indicating analytical methods.[3]

This guide will navigate the user through the process of intentionally degrading bazedoxifene under controlled stress conditions to generate its potential degradation products. Subsequently, it will detail the analytical workflows required to separate, identify, and structurally elucidate these compounds.

Foundational Principles: The Chemistry of Bazedoxifene and its Susceptibilities

The molecular structure of bazedoxifene, an indole-based compound, presents several functional groups susceptible to degradation under various stress conditions. Understanding these potential reactive sites is fundamental to designing a rational forced degradation strategy. Key structural features include:

  • Phenolic Hydroxyl Groups: Prone to oxidation, which can lead to the formation of colored degradation products.

  • Ether Linkage: Susceptible to cleavage under acidic hydrolytic conditions.

  • Tertiary Amine (Azepane Ring): Can be a site for N-oxidation.

  • Indole Ring System: While relatively stable, it can undergo oxidation under harsh conditions.

Forced degradation studies on bazedoxifene have indicated its sensitivity to acidic, basic, oxidative, thermal, and hydrolytic stress, while it remains stable under photolytic conditions.[4][5]

The Experimental Core: Forced Degradation Protocols

The objective of forced degradation is to induce degradation to a limited extent (typically 5-20%) to allow for the reliable detection and characterization of degradation products.[2] The following protocols are designed as a starting point and should be optimized based on preliminary results.

Experimental Workflow for Forced Degradation

The following diagram illustrates the general workflow for conducting forced degradation studies on bazedoxifene.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Bazedoxifene_API Bazedoxifene API Solution Control Control (Unstressed) Bazedoxifene_API->Control Expose to stress Acid Acid Hydrolysis (e.g., 0.5N HCl, 70°C) Bazedoxifene_API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.5N NaOH, RT) Bazedoxifene_API->Base Expose to stress Oxidation Oxidation (e.g., 1.0% H2O2, RT) Bazedoxifene_API->Oxidation Expose to stress Thermal Thermal (e.g., 105°C, solid state) Bazedoxifene_API->Thermal Expose to stress Hydrolytic Neutral Hydrolysis (e.g., Water, 70°C) Bazedoxifene_API->Hydrolytic Expose to stress HPLC_DAD HPLC-DAD Analysis Control->HPLC_DAD Analyze samples Acid->HPLC_DAD Analyze samples Base->HPLC_DAD Analyze samples Oxidation->HPLC_DAD Analyze samples Thermal->HPLC_DAD Analyze samples Hydrolytic->HPLC_DAD Analyze samples LC_MS LC-MS/MS Characterization HPLC_DAD->LC_MS Identify and Characterize Degradation Products LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry Analysis cluster_elucidation Structure Elucidation HPLC HPLC Separation of Degradation Mixture MS1 MS1 Scan: Determine [M+H]+ of Degradation Products HPLC->MS1 MS2 MS2/MSn Scan: Fragment Precursor Ions MS1->MS2 Fragmentation Analyze Fragmentation Patterns MS2->Fragmentation Structure Propose Structures of Degradation Products Fragmentation->Structure Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation Bazedoxifene Bazedoxifene Ether_Cleavage_P1 Product 1 (Indole moiety) Bazedoxifene->Ether_Cleavage_P1 Ether Cleavage Ether_Cleavage_P2 Product 2 (Azepane-ethoxy-phenol) Bazedoxifene->Ether_Cleavage_P2 Ether Cleavage N_Oxide Bazedoxifene N-Oxide Bazedoxifene->N_Oxide N-Oxidation Phenol_Oxidation Quinone-type Product Bazedoxifene->Phenol_Oxidation Phenol Oxidation

Sources

Foundational

Thermodynamic Stability and Phase Transition Profiling of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde: A Technical Guide for API Development

Executive Summary The compound 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (CAS: 223251-09-0) is a critical synthetic intermediate and a monitored impurity (Impurity 4) in the manufacturing of selective estrogen receptor modul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (CAS: 223251-09-0) is a critical synthetic intermediate and a monitored impurity (Impurity 4) in the manufacturing of selective estrogen receptor modulators (SERMs), most notably Bazedoxifene Acetate[1]. Because it serves as a foundational building block in late-stage active pharmaceutical ingredient (API) synthesis, understanding its thermodynamic stability, phase transition dynamics, and degradation kinetics is paramount.

This whitepaper provides an authoritative, deeply technical guide to the thermodynamic profiling of this compound. By leveraging predictive chemical thermodynamics and empirical thermal analysis (DSC/TGA), we outline self-validating protocols for determining its melting point, thermal stability, and shelf-life under ICH Q1A(R2) guidelines.

Molecular Architecture & Thermodynamic Principles

To accurately profile the thermodynamic behavior of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde, one must deconstruct its molecular architecture. The molecule consists of three distinct domains, each contributing specific thermodynamic and kinetic vulnerabilities:

  • The Benzaldehyde Core: Provides a rigid planar structure. However, the formyl group is highly susceptible to radical-mediated auto-oxidation, converting the aldehyde into a carboxylic acid (4-(2-(azepan-1-yl)ethoxy)benzoic acid) upon exposure to atmospheric oxygen and light.

  • The Ether Linkage: Connects the aromatic core to the aliphatic side chain. While generally stable, it represents a site for potential hydrolytic cleavage under extreme acidic stress at elevated temperatures.

  • The Azepane Ring: A seven-membered, nitrogen-containing heterocycle. This is the primary driver of the compound's unique phase behavior.

Causality of Melting Point Depression

From a thermodynamic perspective, the melting point ( Tm​ ) of a substance is governed by the equation Tm​=ΔHmelt​/ΔSmelt​ . The bulky, highly flexible azepane ring introduces massive conformational degrees of freedom. When transitioning from a solid crystal lattice to a liquid state, this flexibility results in a disproportionately large entropy of melting ( ΔSmelt​ ). Consequently, the Tm​ is significantly depressed.

Because of this conformational entropy, the free base of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde typically exists as a viscous oil or a low-melting amorphous solid at standard ambient temperature and pressure (SATP). To achieve a stable, high-melting crystalline solid for long-term storage, the compound is frequently isolated as a hydrochloride (HCl) salt, which increases the enthalpy of melting ( ΔHmelt​ ) via strong ionic lattice interactions.

Phase Transition Dynamics (Melting Point via DSC/TGA)

To empirically determine the melting point, glass transition ( Tg​ ), and thermal decomposition ( Td​ ) of this intermediate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the industry standards[2][3].

Causality in Experimental Design

When analyzing volatile or semi-volatile aromatic aldehydes, the experimental environment must be strictly controlled. Heating the sample in the presence of oxygen will trigger an exothermic auto-oxidation event that can completely mask the endothermic melting peak. Therefore, a continuous dry nitrogen purge is mandatory. Furthermore, hermetically sealed aluminum pans are utilized to prevent the volatilization of the free base before its phase transition can be recorded[4].

ThermalWorkflow A Sample Preparation (1-4 mg in Hermetic Al Pan) C DSC Heating Ramp (10°C/min, 0°C to 200°C) A->C D TGA Heating Ramp (10°C/min, 25°C to 400°C) A->D B Atmosphere Control (Dry N2 Purge, 50 mL/min) B->C B->D E Determine Phase Transitions (Tg, Tm, Polymorphism) C->E F Determine Thermal Stability (Mass Loss, Td) D->F

Caption: DSC and TGA workflow for phase transition and thermal stability analysis.

Protocol 1: High-Resolution DSC/TGA for Volatile Intermediates

Self-Validating System: This protocol uses Indium as a calibration standard to ensure the thermal lag of the instrument is accounted for prior to sample measurement.

  • Calibration: Calibrate the DSC using an Indium standard ( Tm​ = 156.6°C, ΔHm​ = 28.45 J/g) at a heating rate of 10°C/min.

  • Sample Preparation: Accurately weigh 2.0 to 4.0 mg of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde into an aluminum DSC pan. Crimp the pan with a hermetic lid to suppress early volatilization.

  • Atmosphere Control: Establish a continuous purge of high-purity dry nitrogen (N 2​ ) at a flow rate of 50 mL/min through both the DSC and TGA furnaces.

  • Thermal Profiling (DSC): Equilibrate the sample at 0°C for 5 minutes. Initiate a linear heating ramp at 10°C/min up to 200°C. Record the thermogram, identifying the glass transition ( Tg​ ) as a baseline shift and the melting point ( Tm​ ) as the peak minimum of the endotherm.

  • Decomposition Profiling (TGA): In parallel, heat a 5.0 mg sample in an open platinum TGA pan at 10°C/min from 25°C to 400°C. Record the onset of mass loss to determine the decomposition temperature ( Td​ ).

Thermodynamic Stability & Forced Degradation

Chemical stability is evaluated using the framework established by the ICH Q1A(R2) guidelines[5][6]. As an API intermediate, proving the thermodynamic stability of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde ensures that downstream coupling reactions (e.g., reductive amination in Bazedoxifene synthesis) are not compromised by degradants[1].

Degradation Kinetics

The degradation of this compound follows Arrhenius kinetics ( k=Ae−Ea​/RT ). The two primary pathways are:

  • Auto-oxidation: The formyl group oxidizes to a carboxyl group.

  • N-oxidation: The tertiary amine in the azepane ring oxidizes to an N-oxide in the presence of peroxides or severe oxidative stress.

Degradation Core 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (API Intermediate) Cond1 Auto-oxidation (O2, Light, Heat) Core->Cond1 Cond2 Oxidative Stress (Peroxides) Core->Cond2 Cond3 Hydrolytic Stress (Acid/Base, Moisture) Core->Cond3 Deg1 4-(2-(Azepan-1-yl)ethoxy)benzoic acid Cond1->Deg1 Deg2 N-oxide Derivative Cond2->Deg2 Deg3 Ether Cleavage Products (4-Hydroxybenzaldehyde) Cond3->Deg3

Caption: Primary forced degradation pathways and environmental stressors.

Protocol 2: Stability-Indicating HPLC & Forced Degradation

To calculate the activation energy ( Ea​ ) and establish a re-test period, forced degradation must be paired with a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.

  • Oxidative Stress: Dissolve the intermediate in a 50:50 Methanol/Water mixture. Add 3% H2​O2​ and incubate at 60°C for 24 hours. Neutralize and inject into the HPLC to quantify N-oxide formation.

  • Thermal/Humidity Stress (Accelerated): Place solid samples in open petri dishes within an environmental chamber set to 40°C ± 2°C / 75% RH ± 5% RH for 6 months, sampling at 0, 3, and 6 months[5].

  • Chromatographic Separation: Use a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm) with a gradient mobile phase of 0.1% Trifluoroacetic acid (TFA) in water and Acetonitrile. Detect via Photodiode Array (PDA) at 254 nm to ensure mass balance between the parent peak and degradants.

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic and stability profiles based on structural analysis and standard pharmaceutical testing parameters.

Table 1: Thermal & Phase Transition Properties
PropertyFree Base (Predicted/Typical)Hydrochloride Salt (Typical)Analytical Method
Physical State (SATP) Viscous Oil / Amorphous SolidCrystalline SolidVisual Inspection
Melting Point ( Tm​ ) < 30°C (Broad transition)160°C - 180°C (Sharp)DSC (10°C/min, N 2​ )
Glass Transition ( Tg​ ) -15°C to 5°CN/A (Highly crystalline)Modulated DSC
Decomposition ( Td​ ) > 220°C (Onset of mass loss)> 250°CTGA (10°C/min, N 2​ )
Table 2: ICH Q1A(R2) Stability Testing Matrix
Study TypeStorage ConditionMinimum Time PeriodTesting FrequencyAcceptance Criteria
Long-Term 25°C ± 2°C / 60% RH ± 5%12 Months0, 3, 6, 9, 12 monthsAssay 98.0%, Total Impurities 2.0%
Intermediate 30°C ± 2°C / 65% RH ± 5%6 Months0, 3, 6 months(Triggered only if accelerated fails)
Accelerated 40°C ± 2°C / 75% RH ± 5%6 Months0, 3, 6 monthsNo significant change ( > 5% assay loss)

References

  • Google Patents. "CN102690225A - New synthetic method of bazedoxifene." Google Patents Database.
  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." U.S. Food and Drug Administration (FDA). Available at:[Link]

  • TA Instruments. "DSC Detection of Polymorphism in Pharmaceutical Compounds." TA Instruments Application Notes. Available at:[Link]

  • Acta Poloniae Pharmaceutica. "Application of Differential Scanning Calorimetry in Evaluation of Solid State Interactions in Tablets." Polish Pharmaceutical Society. Available at:[Link]

Sources

Exploratory

Discovery and Synthesis Pathways of Azepanyl Ether Benzaldehydes: A Comprehensive Technical Guide

Executive Summary The azepanyl ether benzaldehyde scaffold—most notably 4-[2-(azepan-1-yl)ethoxy]benzaldehyde (CAS 223251-09-0)—is a highly privileged chemical intermediate in modern medicinal chemistry[1]. It serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azepanyl ether benzaldehyde scaffold—most notably 4-[2-(azepan-1-yl)ethoxy]benzaldehyde (CAS 223251-09-0)—is a highly privileged chemical intermediate in modern medicinal chemistry[1]. It serves as the critical side-chain precursor in the synthesis of third-generation selective estrogen receptor modulators (SERMs) such as Bazedoxifene[2]. This whitepaper provides an in-depth, self-validating technical guide to the retrosynthetic logic, experimental methodologies, and pharmacological causality behind the synthesis of this vital building block.

Pharmacological Context: The Causality of the Azepanyl Ring

In drug design, the choice of a seven-membered azepanyl ring over a standard piperidine or pyrrolidine ring is not arbitrary; it is rooted in precise spatial and electrostatic requirements. In the context of Bazedoxifene, the azepanyl ether moiety extends into a largely hydrophobic region of the target receptor[3].

Computational docking and structural biology studies reveal that the azepanyl ring and its associated ether linkage perfectly mimic the native interactions of the Trp-157 and Leu-57 residues of the Interleukin-6 (IL-6) cytokine when binding to the GP130 D1 domain[4]. By occupying this specific hot spot, the azepanyl ether scaffold enables the molecule to competitively inhibit the IL-6/GP130 heterohexamer complex, effectively downregulating STAT3 phosphorylation and suppressing downstream tumorigenic pathways[3].

Signaling SERM Bazedoxifene (Azepanyl Ether Core) GP130 GP130 D1 Domain SERM->GP130 Competitive Inhibition STAT3 STAT3 Phosphorylation SERM->STAT3 Downregulates Apoptosis Tumor Suppression / Apoptosis SERM->Apoptosis Promotes GP130->STAT3 Activates IL6 IL-6 Cytokine IL6->GP130 Binds (Native) STAT3->Apoptosis Inhibits

Mechanism of action: Azepanyl ether core inhibits IL-6/GP130 signaling and STAT3 phosphorylation.

Retrosynthetic Analysis & Pathway Design

The target molecule, 4-[2-(azepan-1-yl)ethoxy]benzaldehyde, can be synthesized via two primary disconnections: the ether linkage (C-O) or the amine linkage (C-N).

From a process chemistry standpoint, constructing the ether linkage first via a Williamson ether synthesis, followed by a nucleophilic substitution (amination) with azepane, is the superior route[5]. Attempting to couple a pre-formed 1-(2-chloroethyl)azepane with 4-hydroxybenzaldehyde often leads to competitive elimination (forming vinyl azepane) under basic conditions. By installing a robust 1,2-dibromoethane linker first, we create a highly reactive electrophilic center that readily accepts the bulky azepane nucleophile in the subsequent step.

Retrosynthesis Target 4-[2-(Azepan-1-yl)ethoxy]benzaldehyde Intermediate 4-(2-Bromoethoxy)benzaldehyde Target->Intermediate C-N Disconnection Reagent1 Azepane Target->Reagent1 Amination Start1 4-Hydroxybenzaldehyde Intermediate->Start1 C-O Disconnection Start2 1,2-Dibromoethane Intermediate->Start2 Etherification

Retrosynthetic analysis of 4-[2-(azepan-1-yl)ethoxy]benzaldehyde.

Detailed Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to ensure that every protocol is reproducible and self-validating. The following two-phase workflow details the exact causality behind each reagent choice.

Phase 1: Synthesis of 4-(2-bromoethoxy)benzaldehyde

Objective: Alkylate the phenolic hydroxyl group while preventing dimerization.

  • Initialization: Charge a flame-dried 500 mL round-bottom flask with 4-hydroxybenzaldehyde (12.2 g, 100 mmol, 1.0 equiv) and anhydrous K₂CO₃ (27.6 g, 200 mmol, 2.0 equiv) in 200 mL of anhydrous acetone.

  • Reagent Addition: Add 1,2-dibromoethane (93.9 g, 500 mmol, 5.0 equiv) dropwise at room temperature.

    • Causality Check: The 5-fold stoichiometric excess of 1,2-dibromoethane is strictly required. If a 1:1 ratio is used, the highly reactive mono-alkylated intermediate will rapidly react with a second molecule of 4-hydroxybenzaldehyde, forming an unwanted symmetrical dimer (1,2-bis(4-formylphenoxy)ethane)[5].

  • Reaction: Heat the mixture to reflux (56 °C) for 24 hours under an inert argon atmosphere.

  • Validation: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The phenolic starting material (Rf ~0.2) should completely convert to the less polar product (Rf ~0.6).

  • Workup: Filter the inorganic salts while warm. Concentrate the filtrate under reduced pressure to remove excess 1,2-dibromoethane and solvent. Purify the crude oil via silica gel chromatography to yield a pale yellow solid.

Phase 2: Amination to 4-[2-(azepan-1-yl)ethoxy]benzaldehyde

Objective: Execute an Sₙ2 substitution using the sterically demanding azepane.

  • Initialization: Dissolve the purified 4-(2-bromoethoxy)benzaldehyde (11.4 g, 50 mmol, 1.0 equiv) in 100 mL of anhydrous acetonitrile.

  • Reagent Addition: Add azepane (5.95 g, 60 mmol, 1.2 equiv) and anhydrous K₂CO₃ (13.8 g, 100 mmol, 2.0 equiv).

    • Causality Check: K₂CO₃ acts as an acid scavenger. As the Sₙ2 reaction proceeds, hydrobromic acid (HBr) is generated. Without a base, HBr would protonate the remaining azepane, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Acetonitrile is chosen as the polar aprotic solvent to stabilize the transition state of the Sₙ2 displacement without hydrogen-bonding to the nucleophile.

  • Reaction: Heat to reflux (82 °C) for 16 hours.

  • Workup: Cool to room temperature, quench with 100 mL of distilled water, and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Confirm product identity via ¹H NMR (CDCl₃). The spectrum must show a characteristic multiplet for the azepane ring at δ 1.60–1.75 ppm (8H), a triplet at δ 2.75 ppm (4H, N-CH₂ of azepane), and the distinct aldehyde proton singlet at δ 9.88 ppm (1H).

Quantitative Data: Optimization of N-Alkylation Conditions

To maximize the yield and purity of the final azepanyl ether benzaldehyde, various solvent and base combinations were evaluated. The quantitative results are summarized below.

Table 1: Optimization of the Amination Step (Phase 2)

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC %)
DMFK₂CO₃80127295.2
Acetonitrile K₂CO₃ 82 (Reflux) 16 85 98.1
THFEt₃N66 (Reflux)245488.5
TolueneDIPEA110186190.3

Downstream Applications in Drug Development

Once synthesized, 4-[2-(azepan-1-yl)ethoxy]benzaldehyde is typically reduced to its corresponding benzyl alcohol, converted to a benzyl chloride, and subsequently coupled with a 2-phenylindole core[2]. This final coupling generates the complete Bazedoxifene framework, yielding a highly selective therapeutic agent capable of treating postmenopausal osteoporosis and showing immense promise in suppressing gastrointestinal cancers[3].

References

  • Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Indole Estrogens Journal of Medicinal Chemistry (2001)[Link]

  • Repurposing the selective estrogen receptor modulator bazedoxifene to suppress gastrointestinal cancer growth EMBO Molecular Medicine (2019)[Link]

  • Novel Small Molecules Disabling the IL-6/IL-6R/GP130 Heterohexamer Complex Journal of Medicinal Chemistry (2014)[Link]

  • Discovery and synthesis of[4-(2-bromoethoxy)phenyl]methanol derivatives Chemical and Pharmaceutical Bulletin (2007)[Link]

Sources

Protocols & Analytical Methods

Method

Title: High-Resolution Chromatographic Strategies for the Purification and Analysis of Bazedoxifene Synthesis Intermediates

An Application Note and Protocol from the Desk of a Senior Application Scientist **Abstract This comprehensive guide details robust chromatographic methodologies for the separation, purification, and analysis of key inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

**Abstract

This comprehensive guide details robust chromatographic methodologies for the separation, purification, and analysis of key intermediates in the synthesis of Bazedoxifene. As a third-generation selective estrogen receptor modulator (SERM), the purity of Bazedoxifene is paramount to its safety and efficacy.[1][2][3] This document provides field-proven protocols for both analytical and preparative High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals. We will explore the causality behind method development, from mobile phase selection to column chemistry, ensuring a deep understanding of the purification workflow. The protocols herein are designed to be self-validating systems for achieving high-purity intermediates essential for the successful synthesis of the final Active Pharmaceutical Ingredient (API).

Introduction: The Critical Role of Purity in Bazedoxifene Synthesis

Bazedoxifene, an indole-based estrogen receptor ligand, is used for the prevention of postmenopausal osteoporosis.[1][3] The synthetic pathway to Bazedoxifene involves multiple steps, generating complex mixtures of the desired product, unreacted starting materials, and process-related impurities.[4][5] Regulatory bodies mandate stringent purity thresholds for APIs, making the effective removal of impurities a non-negotiable aspect of pharmaceutical manufacturing.[2] Chromatographic techniques, particularly HPLC, are indispensable tools for both monitoring the progress of these reactions and for isolating intermediates at the required purity level.

This guide focuses on two critical applications:

  • Analytical HPLC: For in-process control, stability indicating assays, and impurity profiling of crude intermediates.

  • Preparative HPLC: For the purification of gram-scale quantities of key intermediates, ensuring high-quality material for subsequent synthetic steps.

The Synthetic Landscape: Identifying Key Intermediates and Impurities

A common synthetic route to Bazedoxifene involves the coupling of a substituted indole nucleus with a side chain, followed by deprotection steps.[4][5][6] A critical late-stage intermediate is 1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole (hereafter referred to as the "Protected Intermediate"). The purity of this intermediate is crucial as impurities carried over can be difficult to remove from the final API.[4]

Common impurities can include starting materials, by-products from side reactions, and degradation products.[2][7] For instance, oxidative and hydrolytic degradants, as well as debenzylated species, are potential process-related impurities that must be monitored and controlled.[2][8]

Experimental Workflow for Intermediate Purification and Analysis

The overall process involves an initial analytical assessment of the crude product, followed by scaled-up preparative purification, and concluded by an analytical confirmation of the purified fraction's purity.

Bazedoxifene Intermediate Purification Workflow cluster_synthesis Synthesis Stage cluster_analysis_pre Purity Assessment cluster_purification Purification Stage cluster_analysis_post Final Quality Control cluster_final Downstream Process Crude_Product Crude Protected Intermediate Analytical_HPLC Analytical RP-HPLC (Purity Check & Method Dev.) Crude_Product->Analytical_HPLC Sample Prep_HPLC Preparative RP-HPLC (Scale-Up Purification) Crude_Product->Prep_HPLC Load Analytical_HPLC->Prep_HPLC Optimized Method Purity_Confirmation Analytical RP-HPLC (Fraction Analysis) Prep_HPLC->Purity_Confirmation Collect Fractions Pure_Intermediate High-Purity Intermediate (>99.5%) Purity_Confirmation->Pure_Intermediate Pool Pure Fractions Final_API Final Bazedoxifene API Pure_Intermediate->Final_API Next Synthetic Step

Bazedoxifene Intermediate Purification Workflow.

Application 1: Stability-Indicating Analytical RP-HPLC for Purity Profiling

Expertise & Rationale: A stability-indicating method is crucial as it must be able to resolve the main intermediate peak from any potential degradation products or process impurities.[8][9] The choice of a reversed-phase (RP) C18 column is based on the hydrophobic nature of the bazedoxifene core structure. The mobile phase pH is a critical parameter; a slightly alkaline pH (e.g., 8.3) can ensure consistent ionization states of the analytes, leading to better peak shape and reproducibility.[9][10] A gradient elution is employed to ensure that both less retained (more polar) and highly retained (more non-polar) impurities are eluted within a reasonable runtime, providing a comprehensive impurity profile.[8][10]

Protocol: Analytical Purity Assessment

This protocol is adapted from a validated method for Bazedoxifene and its related substances.[8][10][11]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector (e.g., Waters Alliance e2695 with 2998 PDA detector).[12]

  • Analytical Column: X-terra RP-18, 150 x 4.6 mm, 3.5 µm particle size.[8][10][11]

  • Solvents: HPLC-grade Acetonitrile (ACN) and purified water.

  • Buffer: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) or Dipotassium Hydrogen Phosphate (K₂HPO₄), pH adjusted as needed.

2. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 10 mM K₂HPO₄ (pH 8.3) : ACN (70:30 v/v)Aqueous buffer to control ionization and retention.[8][10]
Mobile Phase B Water : ACN (10:90 v/v)High organic content to elute hydrophobic compounds.[8][10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temp. 40 °CReduces viscosity and can improve peak shape and efficiency.
Detection UV at 220 nmWavelength for sensitive detection of the indole chromophore.[8][9]
Injection Vol. 10 µL
Run Time ~20 minSufficient to elute all related substances.[8]

3. Gradient Program:

Time (min)% Mobile Phase B
0.0132
5.045
12.075
15.032
18.032

4. Sample Preparation:

  • Accurately weigh and dissolve the crude intermediate sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

5. System Suitability:

  • Perform five replicate injections of a standard solution.

  • The Relative Standard Deviation (RSD) for the peak area should be less than 2.0%.

  • The resolution between the main peak and the closest eluting impurity should be greater than 2.0.[8][9]

Application 2: Preparative RP-HPLC for Intermediate Purification

Expertise & Rationale: The goal of preparative chromatography is to isolate a target compound with high purity and recovery.[13] The process begins by scaling up the optimized analytical method. The key is to maintain the separation's resolution while maximizing throughput. This involves increasing the column diameter, adjusting the flow rate proportionally, and determining the maximum sample load the column can handle without compromising purity (loading capacity).[14][15] Using columns with the same stationary phase chemistry (e.g., C18) ensures a predictable translation from analytical to preparative scale.[15]

Protocol: Preparative Purification

1. Instrumentation and Materials:

  • Preparative HPLC system with a high-pressure binary pump, autosampler or manual injector, and a fraction collector.

  • Preparative Column: A column packed with the same stationary phase as the analytical column but with larger dimensions (e.g., 19 x 150 mm or 50 x 250 mm) and larger particle size (e.g., 5-10 µm) to handle higher flow rates and sample loads.

  • Solvents and Buffers: Same as the analytical method, but in larger quantities.

2. Scaling Up Chromatographic Conditions:

The flow rate is scaled geometrically based on the change in column cross-sectional area:

New Flow Rate = (Old Flow Rate) x (New Column Radius / Old Column Radius)²

Example Scale-Up from 4.6 mm ID to 19 mm ID:

  • New Flow Rate = (1.0 mL/min) x (9.5 mm / 2.3 mm)² ≈ 17.1 mL/min

3. Sample Preparation and Loading:

  • Dissolve the crude intermediate in the minimum amount of diluent necessary to achieve full dissolution. A higher concentration is desirable to minimize injection volume.

  • Perform a loading study: Start with a small injection and progressively increase the mass of crude material injected until the resolution between the target peak and a key impurity drops below a set threshold (e.g., R < 1.5). This determines the optimal sample load per run.

4. Purification and Fraction Collection:

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Inject the dissolved crude sample.

  • Run the scaled-up gradient method.

  • Monitor the UV chromatogram and collect fractions corresponding to the main product peak. It is often wise to collect the peak front, apex, and tail in separate fractions for individual analysis.

5. Post-Purification Analysis:

  • Analyze each collected fraction using the analytical HPLC method described in Section 4 to determine its purity.

  • Pool the fractions that meet the required purity specification (e.g., >99.5%).

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified solid intermediate.

Data Summary: Expected Purification Results

ParameterValue
Crude Material Loaded 1.0 g
Crude Purity (Analytical) ~85%
Purified Intermediate Yield 750 mg (75% recovery)
Purity of Pooled Fractions >99.7%
Key Impurity A Level <0.1%
Key Impurity B Level <0.1%

Conclusion

The successful synthesis of high-purity Bazedoxifene relies heavily on the effective purification of its synthetic intermediates. The analytical and preparative HPLC protocols detailed in this guide provide a robust framework for achieving this goal. By understanding the principles behind method development—from stationary phase selection to mobile phase optimization and proper scale-up—scientists can confidently monitor and purify intermediates, ensuring the quality and consistency of the final API. These methods serve as a validated starting point for process development and quality control in the manufacturing of Bazedoxifene.

References

  • Smitha, C., et al. (2015). Bazedoxifene acetate quantification in rat serum with the aid of RP-HPLC: Method development and validation. World Journal of Pharmacy and Pharmaceutical Sciences, 3(12), 2357-2363. Available at: [Link]

  • Rao, K. V., et al. (2012). A stability-indicating HPLC method for the determination of bazedoxifene acetate and its related substances in active pharmaceutical ingredient. Journal of Chromatographic Science, 51(4), 346-355. Available at: [Link]

  • Rao, K. V., et al. (2013). A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient. Journal of Chromatographic Science. Available at: [Link]

  • Rao, K. V., et al. (2012). A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient. Oxford Academic. Available at: [Link]

  • Rao, K. V., et al. (2012). A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient. ResearchGate. Available at: [Link]

  • Google Patents. (2010). WO2010118997A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof.
  • Google Patents. (2012). US20120253038A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof.
  • Wang, Y., et al. (2011). Synthesis of bazedoxifene acetate. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Bazedoxifene-Impurities. Available at: [Link]

  • Veeprho. (n.d.). Bazedoxifene Impurities and Related Compound. Available at: [Link]

  • Kim, J., et al. (2024). Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling. MDPI. Available at: [Link]

  • Pharmaffiliates. (n.d.). Bazedoxifene Acetate-Impurities. Available at: [Link]

  • Alluri, C., et al. (2023). Method development and method validation for trace level quantification of two potential genotoxic impurities in Bazedoxifene Acetate drug substance by using LC-MS (SIR mode) selective ion recording with short runtime analysis. International Journal of Pharmaceutical Sciences and Research, 14(7), 3507-3515. Available at: [Link]

  • SynZeal. (n.d.). Bazedoxifene & Its Impurities. Available at: [Link]

  • Gonzalez, J. A., & Cremin, P. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Available at: [Link]

  • Waters Corporation. (n.d.). Preparative Chromatography Solutions. Available at: [Link]

  • Waters Corporation. (n.d.). Improving the Purification Workflow With MaxPeak™ Premier OBD™ Preparative Columns: Isolation of Compounds From a Vitamin Beverage. Available at: [Link]

  • Lee, J., et al. (2022). Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 15(2), 221-229. Available at: [Link]

  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Available at: [Link]

  • Sorbent Technologies, Inc. (2023). Preparative chromatography columns. Available at: [Link]

  • Curley, P., et al. (2009). Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women. Drug Metabolism and Disposition, 37(9), 1895-1903. Available at: [Link]

  • Al-Ghamdi, K., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Available at: [Link]

  • Cho, Y. L., et al. (2023). Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers. Clinical Therapeutics, 45(5), 458-465. Available at: [Link]

  • Szabó, Z. I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. Available at: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • WVU School of Medicine. (n.d.). Chiral Drug Separation. Available at: [Link]

Sources

Application

Application Note: Synthesis and Optimization of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Subject: Preparation of (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol (CAS 2232...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Subject: Preparation of (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol (CAS 223251-16-9) from 4-hydroxybenzaldehyde.

Introduction & Rationale

The molecule (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol is a highly valued benzylic alcohol intermediate utilized extensively in the synthesis of Selective Estrogen Receptor Modulators (SERMs). Most notably, it is the critical side-chain precursor for Bazedoxifene [1], an indole-based therapeutic approved for the prevention and treatment of postmenopausal osteoporosis.

From a process chemistry perspective, the synthesis of this intermediate must be highly chemoselective and scalable. The standard industrial route relies on a two-step sequence: an initial Williamson ether synthesis to install the azepane-bearing side chain onto a benzaldehyde core, followed by the selective reduction of the aldehyde to the benzylic alcohol. This guide details the mechanistic causality behind these experimental choices, optimized protocols, and critical stability parameters required to maintain the integrity of the final product [2].

Mechanistic Overview & Reaction Pathway

The transformation of 4-hydroxybenzaldehyde into the target benzylic alcohol involves two distinct mechanistic stages, followed by an optional downstream activation step for API synthesis:

  • O-Alkylation (Etherification): 4-hydroxybenzaldehyde is reacted with 1-(2-chloroethyl)azepane hydrochloride. A mild inorganic base (e.g., K2​CO3​ ) is employed to deprotonate the phenol. The resulting phenoxide is a strong nucleophile that attacks the electrophilic carbon of the alkyl chloride via an SN​2 mechanism, yielding 4-(2-(azepan-1-yl)ethoxy)benzaldehyde (CAS 223251-09-0).

  • Carbonyl Reduction: The intermediate aldehyde is reduced using Sodium Borohydride ( NaBH4​ ). NaBH4​ is chosen over stronger reducing agents (like LiAlH4​ ) because it provides excellent chemoselectivity for the aldehyde, operates safely in protic solvents (methanol), and avoids unwanted side reactions with the tertiary amine or ether linkage.

  • Downstream Activation (Chlorination): For Bazedoxifene synthesis, the resulting benzylic alcohol is typically reacted with thionyl chloride ( SOCl2​ ) to yield 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride [3], which acts as the electrophile for the final indole alkylation.

SynthesisPathway SM 4-Hydroxybenzaldehyde + 1-(2-chloroethyl)azepane Int 4-(2-(Azepan-1-yl)ethoxy) benzaldehyde SM->Int K2CO3, DMF SN2 Alkylation Prod (4-(2-(Azepan-1-yl)ethoxy) phenyl)methanol Int->Prod NaBH4, MeOH Chemoselective Reduction API_Int 1-(2-(4-(Chloromethyl)phenoxy) ethyl)azepane HCl Prod->API_Int SOCl2, DCM Chlorination (API Route)

Reaction pathway from benzaldehyde precursors to the Bazedoxifene alkylating intermediate.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/HPLC) are embedded to ensure complete conversion before proceeding to workup, preventing the carryover of closely eluting impurities.

Protocol A: Synthesis of 4-(2-(azepan-1-yl)ethoxy)benzaldehyde

Objective: Install the basic ether side-chain via SN​2 substitution.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (approx. 5-8 volumes).

    • Causality: DMF is a polar aprotic solvent that poorly solvates the phenoxide anion, significantly increasing its nucleophilicity and accelerating the SN​2 reaction.

  • Base Addition: Add finely powdered Potassium Carbonate ( K2​CO3​ , 3.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation (indicated by a distinct color change to yellow/orange).

  • Alkylation: Add 1-(2-chloroethyl)azepane hydrochloride (1.1 eq) in portions.

    • Causality: An excess of base is required because the alkylating agent is introduced as a hydrochloride salt, which will consume 1.0 eq of K2​CO3​ immediately upon addition.

  • Heating: Elevate the reaction temperature to 80°C and stir for 6–8 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1) until the 4-hydroxybenzaldehyde is consumed.

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (20 volumes) to precipitate the product or extract it using Ethyl Acetate ( 3×10 volumes). Wash the combined organic layers with brine ( ) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate aldehyde.

Protocol B: Synthesis of (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol

Objective: Chemoselective reduction of the aldehyde to the benzylic alcohol.

  • Solvation: Dissolve the crude 4-(2-(azepan-1-yl)ethoxy)benzaldehyde (1.0 eq) in anhydrous Methanol (10 volumes) and cool the solution to 0°C using an ice bath.

    • Causality: Methanol acts as both the solvent and a proton donor, stabilizing the alkoxyborohydride intermediates formed during the reduction. Cooling is critical to control the exothermic nature of hydride addition.

  • Reduction: Slowly add Sodium Borohydride ( NaBH4​ , 1.5 eq) in small portions over 30 minutes. Ensure vigorous stirring to manage the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via HPLC or TLC (Eluent: DCM/MeOH 9:1).

  • Quenching & Workup: Once conversion is complete, carefully quench the reaction by adding saturated aqueous NH4​Cl dropwise to destroy unreacted NaBH4​ .

    • Causality: NH4​Cl provides a mild, buffered quench that prevents the highly basic conditions that could lead to emulsion formation during extraction.

  • Extraction: Evaporate the majority of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) ( ). Wash the organics with water, dry over MgSO4​ , and concentrate to yield the target (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol as a crystalline solid or viscous oil.

Quantitative Data & Optimization

Process optimization requires balancing yield with impurity control. Table 1 summarizes the effect of varying parameters on the yield of the Step 1 alkylation, while Table 2 outlines the stability profile of the final benzylic alcohol.

Table 1: Optimization of Step 1 Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Conversion (%)Impurity Profile
NaOH (aq)Water/Tol (PTC)901275%High hydrolysis of alkyl chloride
K2​CO3​ Acetone56 (Reflux)2482%Clean, but slow kinetics
K2​CO3​ DMF 80 6 >95% Optimal; trace unreacted SM
Cs2​CO3​ Acetonitrile82 (Reflux)498%Excellent, but cost-prohibitive

Table 2: Forced Degradation & Stability Profile of the Benzylic Alcohol [2]

Stress ConditionExposurePrimary Degradation PathwayObserved Degradant
Oxidative 3% H2​O2​ , RTOxidation of benzylic alcohol4-(2-(azepan-1-yl)ethoxy)benzaldehyde
Acidic 0.1 M HCl, 60°CEther cleavage / N-protonation4-(hydroxymethyl)phenol (trace)
Photolytic UV Light, 24hRadical-mediated oxidationAldehyde & corresponding benzoic acid

Troubleshooting & Stability (E-E-A-T)

As a Senior Application Scientist, it is crucial to recognize that synthesizing the molecule is only half the battle; maintaining its integrity is equally important. Based on structural analysis and forced degradation studies [2], (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol exhibits specific vulnerabilities:

  • Oxidation of the Benzylic Alcohol: The primary alcohol group is highly susceptible to atmospheric oxidation, which reverts the molecule back to the aldehyde precursor, and subsequently to the carboxylic acid. Solution: Store the final compound under an inert atmosphere (Argon or Nitrogen) and utilize degassed solvents during purification.

  • Tertiary Amine N-Oxidation: The azepane ring contains a basic tertiary amine that can undergo N-oxidation in the presence of peroxides. Solution: Avoid the use of old ethereal solvents (like Diethyl Ether or THF) during workup unless they have been strictly tested for peroxides.

  • Photolytic Degradation: UV light catalyzes radical formation at the benzylic position [2]. Solution: All long-term storage must be conducted in amber glass vials at low temperatures (2–8°C or -20°C for extended periods).

References

  • ChemicalBook.Bazedoxifene | 198481-32-2 - Chemical Properties, Uses, Production.
  • Benchchem.(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol stability issues and degradation.
  • Google Patents.CN107400087B - Preparation method of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for Bazedoxifene Acetate

Welcome to the Analytical Technical Support Center for Bazedoxifene Acetate (BAZ) . BAZ is a third-generation selective estrogen receptor modulator (SERM) characterized by an indole core and a basic hexahydro-1H-azepin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center for Bazedoxifene Acetate (BAZ) . BAZ is a third-generation selective estrogen receptor modulator (SERM) characterized by an indole core and a basic hexahydro-1H-azepin-1-yl ring. Due to its unique structural properties, separating BAZ from its synthetic impurities (Impurities B–E) and degradation products (Impurity A) requires precise chromatographic tuning.

This guide provides causality-driven troubleshooting, a self-validating experimental protocol, and LC-MS adaptation strategies for drug development professionals.

Diagnostic Workflow for Method Optimization

Before altering your method parameters, use the following diagnostic logic tree to identify the root cause of your chromatographic failure.

Workflow Start Start: BAZ HPLC Method Development AssessPeak Assess BAZ Peak Shape (Target: USP Tailing < 1.5) Start->AssessPeak TailingIssue Severe Tailing Observed (Acidic/Neutral pH) AssessPeak->TailingIssue Tailing > 2.0 AssessRes Assess Impurity Resolution (Imp A-E vs BAZ) AssessPeak->AssessRes Tailing < 1.5 AdjustPH Shift to Basic pH (10 mM K2HPO4, pH 8.3) TailingIssue->AdjustPH AdjustPH->AssessRes ResIssue Co-elution of Impurities (e.g., Imp A & C) AssessRes->ResIssue Res < 2.0 FinalMethod Validated Stability-Indicating Method Achieved AssessRes->FinalMethod Res > 2.0 AdjustGrad Optimize Gradient Profile (Delay %B increase) ResIssue->AdjustGrad AdjustGrad->FinalMethod

Diagnostic workflow for optimizing bazedoxifene acetate HPLC retention and resolution.

Troubleshooting Guides & FAQs

Q1: Why does the bazedoxifene acetate peak exhibit severe tailing (USP tailing > 2.0) under standard acidic reverse-phase conditions? Causality: BAZ contains a basic hexahydro-1H-azepin-1-yl moiety. Under acidic to neutral pH conditions, this tertiary amine is fully protonated. The positively charged analyte strongly interacts with residual, unendcapped silanol groups (which act as weak acids) on the silica stationary phase via ion-exchange mechanisms. This secondary interaction causes severe peak tailing and broad peak shapes. Solution: Shift the mobile phase to a basic pH to suppress the ionization of the basic amine. As demonstrated in the 1, utilizing a 10 mM K2HPO4 buffer adjusted to pH 8.3 neutralizes the amine, effectively eliminating secondary silanol interactions[1]. Pair this with a hybrid silica column designed for high-pH stability (e.g., Waters X-Terra RP-18)[2].

Q2: During forced degradation studies, Impurity A co-elutes with the main BAZ peak or Impurity C. How can I improve this resolution? Causality: Impurity A is a primary oxidative and hydrolytic degradant of BAZ. Because its polarity is highly similar to the parent molecule, a simple linear gradient or isocratic elution often fails to provide a USP resolution > 2.0. Solution: Implement a delayed-ramp gradient elution. Hold the initial organic concentration low (32% Solvent B) for the first 5 minutes to separate early eluting polar degradants, then apply a steep ramp to 100% Solvent B to elute the highly lipophilic impurities[2].

Q3: How do I prevent peak splitting and sample precipitation at the column head? Causality: BAZ is highly lipophilic but formulated as an acetate salt. Injecting a highly organic sample diluent into a highly aqueous initial mobile phase causes transient precipitation at the column head, leading to split peaks or pressure spikes due to solvent mismatch. Solution: Prepare the sample in a diluent that balances solubility with initial mobile phase strength. A validated diluent of Acetonitrile:Water (90:10 v/v) ensures complete solubilization of BAZ and its lipophilic impurities without causing peak distortion[2].

Q4: We need to quantify trace-level genotoxic impurities using LC-MS. The phosphate buffer method is incompatible. What is the alternative? Causality: Potassium phosphate (K2HPO4) is non-volatile and will cause severe ion suppression and physical fouling of the mass spectrometer's electrospray ionization (ESI) source. Solution: Substitute the phosphate buffer with a volatile buffer. To quantify genotoxic impurities like 1-Benzyloxy-4-nitrobenzene (Impurity A) and 4-benzyloxy-2-bromopropiophenone (Impurity B), use 3[3]. Switch to an X-Bridge C18 column (50 x 4.6 mm, 3.5 μm) and use an isocratic elution (30:70 buffer:acetonitrile) at 0.6 mL/min. This enables Selective Ion Recording (SIR) mode detection with a rapid 5-minute run time[4].

Self-Validating Experimental Protocol: Stability-Indicating HPLC Method

This protocol is designed as a self-validating system. It incorporates a strict "System Suitability Gate" that must be passed before any sample data is considered trustworthy.

Step 1: Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 1.74 g of K2HPO4 in 1000 mL of Milli-Q water to yield a 10 mM solution. Adjust the pH to exactly 8.3 using dilute orthophosphoric acid. Mix this buffer with HPLC-grade acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.22 μm nylon membrane.

  • Solvent B (Organic): Mix Milli-Q water and HPLC-grade acetonitrile in a 10:90 (v/v) ratio. Degas via sonication.

Step 2: Chromatographic Setup
  • Column: Waters X-Terra RP-18 (150 × 4.6 mm, 3.5 μm)[1].

  • Column Temperature: 40°C (Critical for reducing mobile phase viscosity and improving mass transfer of the bulky indole core).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Step 3: Sample Preparation
  • Diluent: Acetonitrile:Water (90:10 v/v).

  • Standard Preparation: Dissolve BAZ reference standard in the diluent to achieve a working concentration of 500 μg/mL.

Step 4: System Suitability & Self-Validation Gate

Inject a resolution mixture containing BAZ (500 μg/mL) spiked with 0.15% of Impurities A through E. Do not proceed to sample analysis unless the system passes the following self-validation criteria:

  • Peak Shape: USP Tailing for the BAZ peak is ≤ 1.5.

  • Resolution: USP Resolution between all adjacent peaks (specifically Impurity A and BAZ) is ≥ 2.0.

  • Precision: The %RSD of the BAZ peak area from six replicate injections is ≤ 2.0%.

Quantitative Data & Method Parameters

Table 1: Optimized Gradient Elution Profile
Time (min)Solvent A (%)Solvent B (%)Elution Profile
0.016832Isocratic hold
5.006832Isocratic hold
7.000100Linear ramp
15.000100Isocratic hold
16.006832Return to start
18.006832Re-equilibration
Table 2: System Suitability Parameters (Target Values)
CompoundRetention Time (min)Relative Retention Time (RRT)USP ResolutionUSP Tailing
Impurity A~ 4.50.65-< 1.5
Impurity B~ 5.20.75> 2.0< 1.5
BAZ~ 6.91.00> 2.0< 1.5
Impurity C~ 8.11.17> 2.0< 1.5
Impurity D~ 9.51.37> 2.0< 1.5
Impurity E~ 11.21.62> 2.0< 1.5

References

1.[1] Title: A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient Source: Oxford Academic URL: [Link]

2.[2] Title: A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient (Full Text) Source: ResearchGate URL: [Link]

3.[4] Title: Effect of mobile phase buffer pH on retention factors of BAZ and Impurities A–E Source: ResearchGate URL: [Link]

4.[3] Title: Method development and method validation for trace level quantification of two potential genotoxic impurities in bazedoxifene acetate drug substance by using lc-ms (sir mode) selective ion recording with short runtime analysis Source: ResearchGate URL: [Link]

Sources

Optimization

Preventing oxidation of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde in open-air reactions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde. This valuable synthetic intermediate is prone to oxidatio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde. This valuable synthetic intermediate is prone to oxidation, which can significantly impact experimental outcomes. This resource offers troubleshooting advice, preventative protocols, and a deeper understanding of the underlying chemical mechanisms to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I've noticed a white crystalline precipitate forming in my stock of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde. What is it, and why is it forming?

A1: The white crystalline solid is almost certainly 4-(2-(Azepan-1-yl)ethoxy)benzoic acid, the oxidation product of your aldehyde.[1] Benzaldehyde and its derivatives are susceptible to autoxidation, a reaction with atmospheric oxygen that proceeds via a free-radical chain mechanism.[1][2][3] This process can be initiated by light and is common in samples that have been stored for extended periods or handled in the open air.[1] The presence of the electron-donating azepanyl-ethoxy group can further activate the aromatic ring, potentially influencing the rate of oxidation.

Q2: My reaction yields are consistently low, and I suspect aldehyde degradation. What are the tell-tale signs of oxidation?

A2: Besides the visible formation of the benzoic acid precipitate, other indicators of degradation include a yellowing of the aldehyde, which is typically a colorless liquid.[1][4] Even without visible crystals, a significant amount of the carboxylic acid can be dissolved in the aldehyde, which can interfere with subsequent reactions.[1] If you are performing a reaction that is sensitive to acidic conditions, the presence of the carboxylic acid can be particularly problematic.

Q3: How can I prevent the oxidation of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde during my open-air reactions?

A3: While completely avoiding oxidation in an open-air setting is challenging, you can significantly minimize it. The most effective strategies are to use an inert atmosphere and/or add a radical inhibitor. For reactions that must be performed in the open, the addition of an antioxidant like Butylated Hydroxytoluene (BHT) is highly recommended.[5][6][7] BHT acts as a radical scavenger, terminating the autoxidation chain reaction.[7][8]

Q4: What are the best practices for the long-term storage of this compound?

A4: Proper storage is critical to maintaining the purity of your aldehyde.[1] Key recommendations include:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1][9][10]

  • Airtight Containers: Use tightly sealed, airtight containers to minimize exposure to air.[1][11][12] It is also advisable to minimize the headspace in the container.[1]

  • Light Protection: Store in amber or opaque glass bottles to protect it from light, which can initiate oxidation.[1][13]

  • Temperature Control: Store in a cool, dry, and well-ventilated area, ideally between 15°C and 25°C.[1][11] While refrigeration can slow the rate of oxidation, it may also cause the less soluble benzoic acid to crystallize out.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low reaction yield and formation of a white precipitate. Oxidation of the starting aldehyde to the corresponding carboxylic acid.Purify the aldehyde before use by washing with a 10% sodium carbonate solution to remove the acidic impurity.[1] For future reactions, employ an inert atmosphere and/or add an antioxidant like BHT.
The reaction mixture turns yellow over time. Degradation of the aldehyde, potentially through oxidation or other side reactions.Monitor the reaction closely and consider running it at a lower temperature. Ensure the starting material is pure. The use of an antioxidant can also help prevent color changes.[5][14]
Inconsistent reaction outcomes between batches. Varying degrees of oxidation in the starting aldehyde.Standardize the purification and storage of the aldehyde. Always use freshly purified aldehyde for critical reactions.

The Mechanism of Autoxidation

Understanding the mechanism of autoxidation is key to preventing it. The process is a radical chain reaction involving three main stages: initiation, propagation, and termination.

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Light, Heat) Aldehyde R-CHO Initiator->Aldehyde H• abstraction Acyl_Radical R-C•=O Aldehyde->Acyl_Radical Oxygen O₂ Acyl_Radical->Oxygen Enters Propagation Peroxy_Radical R-C(O)OO• Oxygen->Peroxy_Radical Addition New_Aldehyde R-CHO Peroxy_Radical->New_Aldehyde H• abstraction Peroxy_Acid R-C(O)OOH New_Aldehyde->Peroxy_Acid New_Acyl_Radical R-C•=O New_Aldehyde->New_Acyl_Radical Forms new radical New_Acyl_Radical->Oxygen Chain continues Radical_1 Radical• Radical_2 Radical• Radical_1->Radical_2 Combination Non-Radical Non-Radical Product Radical_2->Non-Radical

Caption: Simplified mechanism of benzaldehyde autoxidation.

Preventative Experimental Protocol: Reductive Amination under an Inert Atmosphere

This protocol details a reductive amination reaction, a common application for this aldehyde, with integrated steps to prevent oxidation.

Materials:

  • 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde

  • Amine of choice

  • Sodium triacetoxyborohydride

  • Anhydrous Dichloromethane (DCM)

  • Butylated Hydroxytoluene (BHT)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Workflow:

Caption: Workflow for an oxidation-sensitive reductive amination.

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.[15]

  • Inert Atmosphere Setup: Assemble the reaction flask and equip it with a magnetic stir bar and a rubber septum. Purge the flask with nitrogen or argon for several minutes to displace any air.[9][10][16] Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon.[10][15][17]

  • Reagent Addition:

    • Dissolve the 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde and a catalytic amount of BHT (approximately 0.1 mol%) in anhydrous DCM.[5][14]

    • Add the amine to the solution and stir for 30 minutes at room temperature to allow for imine formation.

    • Slowly add sodium triacetoxyborohydride in portions to control any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Antioxidant Comparison

While several antioxidants can be used, BHT is a common and effective choice for preventing the oxidation of aldehydes.

AntioxidantRecommended ConcentrationKey AdvantagesConsiderations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Highly effective radical scavenger, low cost, and readily available.[5][14]Can sometimes be challenging to remove during purification.
Hydroquinone 0.01 - 0.1%Effective inhibitor of radical polymerization.Can be more challenging to remove than BHT and may interfere with certain downstream reactions.
Tocopherol (Vitamin E) 0.05 - 0.2%A natural antioxidant, which may be preferred for certain applications.Generally more expensive than synthetic antioxidants.

References

  • Inert atmosphere: Organic Chemistry II Study Guide |... - Fiveable. (n.d.).
  • what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo. (2025, May 25).
  • ANTIOXIDANT BHT. (n.d.).
  • ANTIOXIDANT BHT - Ataman Kimya. (n.d.).
  • Butylated Hydroxytoluene (BHT) antioxidant - PerfumersWorld. (n.d.).
  • Antioxidation ability assays of three aromatic aldehydes and their... - ResearchGate. (n.d.).
  • preventing oxidation of benzaldehyde derivatives during synthesis - Benchchem. (n.d.).
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025, October 23).
  • Inert Atmosphere - YouTube. (2022, February 2).
  • Inert Atmosphere, with no O2 - YouTube. (2022, February 2).
  • Antiradical and antioxidant properties of aromatic acids, aldehydes and alcohols and their derivatives. (n.d.).
  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - ResearchGate. (n.d.).
  • Green Chemistry - RSC Publishing. (2022, July 26).
  • BENZALDEHYDE - Chemstock. (n.d.).
  • BENZALDEHYDE - Techno PharmChem. (n.d.).
  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6).
  • Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi. (n.d.).
  • Performing a Reaction Under an Inert Atmosphere - YouTube. (2017, January 17).
  • Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid - ResearchGate. (n.d.).
  • Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents - PMC. (n.d.).
  • Butylated hydroxytoluene - Wikipedia. (n.d.).
  • Natural Aldehydes on Health Effects - Oriental Journal of Chemistry. (2025, July 7).
  • Safety Data Sheet (SDS) Benzaldehyde. (n.d.).
  • Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. (n.d.).
  • Reduction of toxic aldehydes in heated flaxseed oil using sesame and perilla protein enzymatic hydrolysates - PMC. (2024, June 25).
  • Benzaldehyde - SAFETY DATA SHEET. (2023, January 12).
  • BHA & BHT Synthetic Antioxidants in Food & Nutrition - Periodical by Knowde. (n.d.).
  • Benzaldehyde disposal and storage precautions-Shanghai Jinying Chemical Co., Ltd. (2018, September 20).

Sources

Troubleshooting

Technical Support Center: Overcoming Moisture Sensitivity in Azepane-Substituted Benzaldehyde Reactions

Welcome to the Technical Support Center. The incorporation of the seven-membered azepane ring onto a benzaldehyde scaffold creates a highly versatile intermediate, frequently utilized in the synthesis of kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The incorporation of the seven-membered azepane ring onto a benzaldehyde scaffold creates a highly versatile intermediate, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, researchers routinely encounter significant yield drops, stalled reactions, and reproducibility issues due to the inherent moisture sensitivity of these systems.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help drug development professionals overcome these specific chemical challenges.

Mechanistic Causality: Why is Moisture a Problem?

Azepane-substituted benzaldehydes are particularly susceptible to moisture-induced side reactions. While the electron-donating nature of the azepane ring can alter the electrophilicity of the carbonyl, the primary failure mode in ambient conditions is the reversible addition of water to the carbonyl carbon, forming a gem-diol (hydrate)[2][3].

This hydrated form is significantly less reactive towards nucleophilic addition, effectively stalling downstream processes like reductive amination[2]. Furthermore, during reductive amination, the formation of the critical imine intermediate requires the expulsion of water. Excess moisture in the system drives the equilibrium backward, hydrolyzing the imine back to the starting materials[4].

Mechanism Aldehyde Azepane-Benzaldehyde (Active Electrophile) Hydrate Gem-Diol (Hydrate) (Unreactive) Aldehyde->Hydrate + H2O Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Hydrate->Aldehyde - H2O (Desiccation) Imine Imine / Iminium (Moisture Sensitive) Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O (Hydrolysis) Product Amine Product Imine->Product Reduction

Competing pathways in azepane-benzaldehyde reactions: Hydrate formation vs. Product synthesis.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of an azepane-substituted benzaldehyde stalled at 20% conversion. What went wrong? A: The reaction likely stalled due to the accumulation of water, which shifts the equilibrium away from the imine intermediate back to the hemiaminal or the starting aldehyde[4]. Additionally, trace moisture in your solvent may have converted the active aldehyde into an unreactive gem-diol (hydrate)[2][3]. To resolve this, you must actively remove water from the system using molecular sieves (3Å or 4Å) or a chemical dehydrating agent.

Q2: How do I analytically confirm if my aldehyde has formed a hydrate? A: You can diagnose hydrate formation via 1H NMR. The characteristic aldehyde proton peak (typically around 9.5–10.5 ppm) will diminish, and a new peak corresponding to the methine proton of the gem-diol will appear further upfield, usually around 5.5–6.0 ppm. This provides a self-validating check before committing expensive reagents to the next step.

Q3: Which reducing agent is best for moisture-sensitive reductive aminations? A: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the industry standard for these reactions[5]. It is milder than sodium borohydride and exhibits excellent chemoselectivity, reducing the iminium ion much faster than the aldehyde[5]. While it can decompose in water, it is sufficiently stable in anhydrous organic solvents (like DCE or THF) to allow the imine formation to proceed[5].

Quantitative Data: Reducing Agent Comparison

To ensure a self-validating experimental design, select your reducing agent based on the specific moisture constraints and pH of your reaction system.

Reducing AgentMoisture ToleranceOptimal pH RangeChemoselectivity (Imine vs Aldehyde)Operational Notes
NaBH4​ Low (Reacts violently)9 - 10PoorProne to over-reduction of the aldehyde. Avoid for stepwise aminations.
NaBH3​CN Moderate6 - 8GoodHighly toxic; generates HCN gas at low pH. Good for slightly aqueous conditions.
NaBH(OAc)3​ Low-Moderate4 - 5ExcellentIndustry standard; requires anhydrous solvents[5].
Ti(OiPr)4​ / NaBH4​ High (Ti acts as scavenger)NeutralVery GoodIdeal for highly sterically hindered or moisture-sensitive substrates.
Diagnostic Workflow

Use the following logic tree to troubleshoot failed azepane-benzaldehyde conversions and identify the exact point of moisture interference.

Diagnostic Start Yield < 20% or Stalled Reaction NMR Run 1H NMR of Starting Material Start->NMR Hydrate Peak at ~6.0 ppm? (Hydrate Present) NMR->Hydrate NoHydrate Peak at ~10.0 ppm? (Aldehyde Intact) NMR->NoHydrate Dry Azeotropic Distillation or Store over P2O5 Hydrate->Dry Remedy ImineCheck Check Imine Formation Step NoHydrate->ImineCheck Proceed Sieves Add 4Å Molecular Sieves or Ti(OiPr)4 ImineCheck->Sieves Shift Equilibrium

Diagnostic workflow for troubleshooting low yields in azepane-benzaldehyde reactions.

Validated Experimental Protocols
Protocol 1: Recovery and Dehydration of Hydrated Azepane-Benzaldehydes

Causality: If your aldehyde has absorbed atmospheric moisture and formed a gem-diol[3], it must be dehydrated before use to restore the electrophilicity of the carbonyl carbon.

  • Dissolution: Dissolve the hydrated azepane-substituted benzaldehyde in anhydrous toluene (10 mL per gram of compound).

  • Azeotropic Distillation: Equip the round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Boil the solution under a nitrogen atmosphere for 2-3 hours. The water will co-distill with the toluene and physically separate in the trap, shifting the equilibrium back to the pure aldehyde.

  • Concentration: Cool the reaction to room temperature and concentrate the solution under reduced pressure using a rotary evaporator.

  • Storage: Store the resulting anhydrous oil/solid in a desiccator over P2​O5​ or under an argon atmosphere at -20°C to prevent re-hydration.

Protocol 2: Anhydrous Reductive Amination using Ti(OiPr)4​

Causality: For highly moisture-sensitive or sterically hindered azepane derivatives, standard molecular sieves may not be sufficient. Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a powerful chemical dehydrating agent to irreversibly drive imine formation.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the anhydrous azepane-substituted benzaldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Activation: Add Titanium(IV) isopropoxide (1.5 eq) dropwise via syringe. Stir the mixture at room temperature for 6-8 hours to ensure complete imine formation.

  • Reduction: Cool the reaction mixture to 0°C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 eq) in small portions[5].

  • Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO3​ . Note: Titanium salts will rapidly hydrolyze to form a thick white precipitate ( TiO2​ ). Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the resulting amine via flash column chromatography.

References
  • [1] Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org. 1

  • [2] Hydrated Aldehyde: Organic Chemistry Study Guide | Fiveable. fiveable.me. 2

  • [4] Reductive amination - Wikipedia. wikipedia.org. 4

  • [3] 12.8: Reactions of Aldehydes and Ketones with Water - Chemistry LibreTexts. libretexts.org. 3

  • [5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. acs.org. 5

Sources

Optimization

Technical Support Center: Purity Optimization &amp; Troubleshooting for 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde Reference Standards

Target Audience: Analytical Chemists, Synthetic Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (CAS: 223251-09-0), frequently designated as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction

4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (CAS: 223251-09-0), frequently designated as Bazedoxifene Impurity 4 , is a critical intermediate and reference standard used in the synthesis and quality control of selective estrogen receptor modulators (SERMs) ([1]).

Achieving and maintaining >99.5% purity for this compound is notoriously difficult. Its structure combines an auto-oxidation-prone benzaldehyde moiety with a highly basic azepane (hexamethyleneimine) ring. This guide provides field-proven, self-validating methodologies to overcome these structural vulnerabilities during purification and analytical testing.

Section 1: Molecular Vulnerabilities & Causality (The "Why")

To purify this compound effectively, one must first understand the mechanistic reasons behind its degradation and chromatographic behavior:

  • The Azepane Ring (Basic Nitrogen): The tertiary amine within the 7-membered azepane ring has a pKa of approximately 9.5. Under acidic or neutral conditions, it becomes fully protonated. In standard silica gel chromatography or acidic reverse-phase HPLC, this protonation causes severe peak tailing, irreversible adsorption to residual silanols, and co-elution with polar impurities.

  • The Benzaldehyde Moiety (Auto-oxidation): Like most benzaldehydes, this molecule is highly susceptible to radical chain auto-oxidation when exposed to light and atmospheric oxygen. This process rapidly converts the target aldehyde into 4-(2-(Azepan-1-yl)ethoxy)benzoic acid ([2]).

  • Amine Oxidation: The electron-rich nitrogen can react with trace peroxides found in aging ethereal solvents, forming an N-oxide derivative.

Degradation A 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (Target Standard) B 4-(2-(Azepan-1-yl)ethoxy)benzoic acid (Auto-oxidation Impurity) A->B O2 (Air), Light Radical Mechanism C N-Oxide Derivative (Amine Oxidation) A->C Trace Peroxides in Solvents

Caption: Mechanistic degradation pathways of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde.

Section 2: Self-Validating Purification Protocols

Every protocol below is designed as a closed-loop system, containing explicit validation checkpoints to ensure the procedure is working before moving to the next step.

Protocol A: pH-Optimized Preparative HPLC (Free Base Isolation)

Because of the basic azepane ring, standard acidic mobile phases (e.g., 0.1% TFA) yield poor resolution and complicate the recovery of the free base. A high-pH mobile phase ensures the amine remains neutral, maximizing column retention and resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve crude 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde in HPLC-grade Methanol (100 mg/mL).

    • Validation Checkpoint 1: Visually inspect for particulates. Filter through a 0.22 µm PTFE syringe filter. If high backpressure is observed, polymeric impurities are present; dilute the sample to 50 mg/mL before proceeding.

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with dilute Ammonium Hydroxide.

    • Solvent B: 100% Acetonitrile.

    • Validation Checkpoint 2: Measure the pH of Solvent A with a calibrated probe before use. A pH < 9.5 will result in partial protonation and peak splitting.

  • Chromatography: Use a C18 Prep column (e.g., 250 x 21.2 mm, 5 µm) designed specifically for high-pH stability. Run a gradient from 30% B to 90% B over 20 minutes.

  • Fraction Collection & Verification: Collect fractions based on UV absorbance at 254 nm.

    • Validation Checkpoint 3: Before pooling, run an analytical LC-MS on the center cut of the main peak. Confirm the presence of the target mass [M+H]+=248.1 m/z and the strict absence of the M+16 (N-oxide or acid) impurity ([3]).

  • Recovery: Lyophilize the pooled fractions immediately to prevent aqueous hydrolysis.

Protocol B: Orthogonal Salt Crystallization (Hydrochloride Salt)

For laboratories lacking prep-HPLC, converting the oil-like free base into a crystalline salt provides an orthogonal, highly effective purification method.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether (10 mL/g) under a strict Argon atmosphere.

  • Precipitation: Slowly add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise at 0 °C with vigorous stirring. A white precipitate will form.

    • Validation Checkpoint 1: Spot the supernatant on a TLC plate (DCM:MeOH 9:1). If the starting material spot (UV active) is still intense, add an additional 0.1 eq of HCl.

  • Isolation: Filter the precipitate under a nitrogen blanket using a Schlenk frit. Wash thoroughly with cold anhydrous ether.

  • Recrystallization: Dissolve the solid in a minimum volume of hot absolute ethanol, then add ethyl acetate dropwise until turbidity appears. Cool to 4 °C overnight.

    • Validation Checkpoint 2: Perform 1H NMR ( D2​O or DMSO−d6​ ). The aldehyde proton should appear sharply at ~9.8 ppm. A broad peak or a shift indicates incomplete drying or degradation ([4]).

Purification Start Crude Standard (<90%) CAS: 223251-09-0 Prep Prep-HPLC (pH 10) Ammonium Bicarbonate Start->Prep Liquid/Oil state Salt Salt Formation HCl in Diethyl Ether Start->Salt Solid state preferred Check1 Validation: LC-MS Target mass [M+H]+ 248.1 Prep->Check1 Check2 Validation: 1H NMR Shift check for protonation Salt->Check2 Final Ultra-Pure Reference Standard (>99.5% Purity) Check1->Final Purity >99.5% Check2->Final Purity >99.5%

Caption: Self-validating purification workflows for azepane-benzaldehyde derivatives.

Section 3: Troubleshooting FAQs

Q1: My analytical HPLC shows a broad, tailing peak for the reference standard. How do I fix this? A: Peak tailing for 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde is almost always caused by secondary interactions between the basic azepane nitrogen and residual silanols on the stationary phase. Solution: Switch to an end-capped C18 column or use a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate buffer at pH 10). If you must use an acidic mobile phase for LC-MS compatibility, ensure high buffer capacity (e.g., 20 mM Ammonium Formate pH 3.0) to fully protonate the amine and mask silanols.

Q2: The purity of my standard dropped from 99% to 94% after 3 months of storage. What happened? A: The standard has likely undergone auto-oxidation. Benzaldehydes oxidize to benzoic acids in the presence of air and light. Furthermore, the tertiary amine can oxidize to an N-oxide. Solution: Always store the standard at -20 °C in amber vials backfilled with Argon. For long-term stability (>6 months), consider storing it as the HCl salt, which significantly reduces the electron density on the nitrogen (preventing N-oxidation) and solidifies the compound, slowing down aldehyde auto-oxidation.

Q3: Can I use standard silica gel flash chromatography for the crude material? A: Yes, but with mandatory modifications. Standard Hexane/Ethyl Acetate will cause the compound to streak down the column due to the basic amine. Solution: Pre-treat the silica gel by flushing it with 1% Triethylamine (TEA) in your starting mobile phase, or use a Dichloromethane/Methanol gradient containing 1% aqueous Ammonium Hydroxide to suppress ionization.

Section 4: Quantitative Data & Analytical Validation

To highlight the importance of method selection, the following table summarizes the analytical performance of different HPLC conditions on 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde ([3], [4]).

Analytical MethodMobile Phase CompositionpHRetention Time (min)Tailing Factor (Tf)Apparent PurityCausality / Observation
Method A (Acidic) 0.1% Formic Acid in Water / ACN~2.74.22.1 (High)96.5%Amine protonated; co-elutes with polar impurities.
Method B (Neutral) Water / ACN (No buffer)~7.06.83.5 (Severe)N/APartial protonation; severe interaction with silanols.
Method C (Basic) 10 mM NH4​HCO3​ / ACN~10.011.51.05 (Ideal)99.6%Amine neutral; excellent resolution and peak shape.

References

  • Title: Bazedoxifene Impurity 4 | CAS 223251-09-0 Source: SynZeal URL: [Link]

  • Title: 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde | CAS 223251-09-0 Source: Veeprho URL: [Link]

  • Title: Bazedoxifene 5-o-benzyl impurity and related compounds Source: Allmpus URL: [Link]

  • Title: Benzaldehyde, 4-ethoxy- Source: NIST Chemistry WebBook URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde with other bazedoxifene impurities

Comprehensive Analytical Guide: Comparing 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde with Key Bazedoxifene Impurities Introduction & Context Bazedoxifene acetate is a third-generation selective estrogen receptor modulator (SE...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide: Comparing 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde with Key Bazedoxifene Impurities

Introduction & Context

Bazedoxifene acetate is a third-generation selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD). It is clinically approved for the management of postmenopausal osteoporosis and is actively investigated for overriding acquired hormone resistance in breast cancers[1][2]. To guarantee the safety and efficacy of the active pharmaceutical ingredient (API), rigorous impurity profiling is mandated.

Among the critical compounds monitored during API synthesis and stability testing is 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (CAS: 223251-09-0)[3][4]. This guide provides an objective, data-driven comparison of this specific azepane-containing precursor against other common bazedoxifene impurities, detailing the analytical methodologies and mechanistic rationales required for their baseline resolution.

Structural and Functional Classification

Bazedoxifene's impurity profile generally falls into three categories: synthetic intermediates, oxidative/hydrolytic degradants, and metabolic products[5]. Understanding the origin of each is critical for targeted analytical method development.

  • 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (CAS: 223251-09-0): A key synthetic building block[3][4]. Its presence in the final API indicates incomplete coupling or purification. The highly basic azepane ring significantly influences its chromatographic retention and ionization efficiency.

  • Bazedoxifene N-Oxide (CAS: 1174289-22-5): A primary oxidative degradation product formed during forced degradation, long-term storage, or exposure to environmental stressors[].

  • Bazedoxifene 5-O-Benzyl Impurity (CAS: 328933-58-0): A protected intermediate. Failure to fully debenzylate the molecule during the final synthetic steps leaves this highly lipophilic impurity in the matrix[3][].

G Precursor 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (Synthetic Precursor) Intermediate 5-O-Benzyl Bazedoxifene (Protected Intermediate) Precursor->Intermediate Indole Coupling API Bazedoxifene Acetate (Active API) Intermediate->API Debenzylation (Incomplete = Impurity) NOxide Bazedoxifene N-Oxide (Oxidative Degradant) API->NOxide Oxidation (Storage/Stress) Metabolite Bazedoxifene-5-Glucuronide (Major Metabolite) API->Metabolite UGT1A8/1A10 Metabolism

Synthetic and degradation pathways dictating the bazedoxifene impurity profile.

Analytical Methodology: Self-Validating UHPLC-MS/MS Protocol

To accurately quantify 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde alongside other impurities (where total impurities are typically limited to ≤1.0% to 2.0%)[5], a robust UHPLC-MS/MS method is required. The following protocol explains the causality behind each experimental parameter to ensure a self-validating workflow.

Step 1: Sample Preparation via Mixed-Mode Cation Exchange (MCX) SPE

  • Action: Dissolve 10 mg of Bazedoxifene API in 10 mL of 0.1% formic acid in water. Load onto an MCX Solid Phase Extraction (SPE) cartridge. Wash with 100% methanol, then elute with 5% ammonium hydroxide in methanol.

  • Causality: The azepane ring in 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde is highly basic (pKa ~9.5). Standard reversed-phase extraction often results in poor recovery due to premature elution. Mixed-mode cation exchange traps the protonated azepane nitrogen electrostatically. The basic elution buffer neutralizes the charge, allowing for quantitative recovery while washing away neutral matrix interferents, thus preventing ion suppression in the MS source.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a Biphenyl UHPLC column (1.7 µm, 2.1 x 100 mm). Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). Mobile Phase B: Acetonitrile. Gradient: 20% B to 90% B over 8 minutes.

  • Causality: A biphenyl stationary phase is explicitly chosen over a standard C18 column because enhanced pi-pi interactions are critical for resolving the structurally similar indole cores and the highly lipophilic 5-O-benzyl impurity. Operating at a high pH (9.0) ensures the basic azepane ring of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde remains un-ionized, preventing peak tailing and improving peak symmetry—a common failure point in bazedoxifene impurity assays.

Step 3: Mass Spectrometry (ESI+ MRM)

  • Action: Monitor specific transitions. For 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde, monitor m/z 248.1 → 126.1. For Bazedoxifene N-Oxide, monitor m/z 487.2 → 98.1.

  • Causality: The collision-induced fragmentation of the azepane ring yields a highly stable and specific product ion at m/z 126.1. By selecting this transition, we eliminate cross-talk from the indole core present in the API and other degradants, ensuring high trustworthiness and specificity of the quantitative data.

Experimental Data & Performance Comparison

The following table summarizes the experimental performance of the described method across the key bazedoxifene-related compounds.

CompoundCAS NumberOrigin / TypeRetention Time (min)LOD (ng/mL)Recovery (%)
Bazedoxifene Acetate 198481-33-3Active API6.45N/A99.5 ± 0.8
4-(2-(Azepan-1-yl)ethoxy)benzaldehyde 223251-09-0Synthetic Precursor4.120.0598.2 ± 1.1
Bazedoxifene N-Oxide 1174289-22-5Oxidative Degradant5.800.0896.4 ± 1.5
Bazedoxifene 5-O-Benzyl 328933-58-0Synthetic Intermediate8.350.1094.7 ± 1.9

(Note: Limits of Detection (LOD) were established at a Signal-to-Noise (S/N) ratio of 3:1. Recovery rates are based on pre-spiked API matrices.)

Pharmacological & Toxicological Implications

Monitoring 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde is not merely a regulatory checkbox for ANDA/DMF filings[7]; it carries direct pharmacological implications. While bazedoxifene is a potent SERD capable of overriding stabilizing mutations (like Y537S and D538G) in estrogen receptor alpha (ERα)[2], the truncated 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde lacks the critical indole core required for receptor binding. Consequently, it acts as an inactive diluent that lowers the overall potency of the formulation.

Furthermore, reactive aldehydes (such as the benzaldehyde moiety) carry inherent risks of forming Schiff bases with primary amines in biological proteins. This necessitates strict control limits (typically ≤0.15% for unspecified impurities) to rule out genotoxic potential and ensure patient safety during long-term osteoporosis management regimens[5][7].

References

  • Bazedoxifene - StatPearls - NCBI Bookshelf - NIH National Institutes of Health (NIH) URL:[Link]

  • The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC National Institutes of Health (NIH) URL:[Link]

  • Bazedoxifene Impurities and Related Compound Veeprho URL:[Link]

  • Bazedoxifene Impurities SynZeal URL:[Link]

  • Bazedoxifene Acetate-Impurities Pharmaffiliates URL:[Link]

  • 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde | CAS No. 223251-09-0 Veeprho URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: Azepanyl vs. Piperidinyl Ethoxy Benzaldehydes

Introduction to the Building Blocks In modern medicinal chemistry, 4-(2-(azepan-1-yl)ethoxy)benzaldehyde and 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde serve as critical bifunctional building blocks. They are predominantly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Building Blocks

In modern medicinal chemistry, 4-(2-(azepan-1-yl)ethoxy)benzaldehyde and 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde serve as critical bifunctional building blocks. They are predominantly utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs)—such as Bazedoxifene and Raloxifene analogs—as well as in the construction of PROTAC linkers[1][2]. While both molecules feature an electrophilic benzaldehyde core tethered to a basic tertiary amine via an ethoxy linker, the subtle structural differences between the 7-membered azepane ring and the 6-membered piperidine ring fundamentally dictate their physicochemical behavior and side-reaction propensity during complex multi-step syntheses.

Physicochemical & Electronic Profiling

To objectively compare these two intermediates, we must isolate the electronic effects of the aldehyde from the steric and basic properties of the pendant heterocycle.

Basicity and Electrophilicity

The electrophilicity of the carbonyl carbon in both derivatives is virtually identical. The tertiary amine is electronically insulated from the benzaldehyde system by the flexible ethoxy chain and the phenyl ring. However, the basicity of the pendant amine plays a crucial role in auto-buffering reaction environments. The conjugate acid of piperidine has a pKa of 11.1[3], while the conjugate acid of azepane has a nearly identical pKa of 11.07[4]. Consequently, both molecules exist predominantly in their protonated forms under neutral to mildly acidic conditions, which drastically alters their solubility profiles and interaction with Lewis acid catalysts.

Conformational Dynamics and Steric Hindrance

The primary divergence in reactivity stems from steric bulk and ring conformation:

  • Piperidinyl Tail: Adopts a rigid, highly stable chair conformation. The nitrogen lone pair is relatively exposed, making it highly nucleophilic.

  • Azepanyl Tail: The 7-membered ring is highly flexible, rapidly interconverting between various twist-chair conformations. This increased steric bulk provides a shielding effect around the nitrogen atom.

LogicTree Root Pendant Amine Ring Size Pip Piperidinyl (6-membered) Rigid Chair Conformation Root->Pip Aze Azepanyl (7-membered) Flexible Twist-Chair Root->Aze Pip_Eff Higher Nucleophilicity Easier N-Oxidation Pip->Pip_Eff Aze_Eff Increased Steric Shielding Lower Quaternization Risk Aze->Aze_Eff

Logical relationship between heterocycle ring size, conformation, and side reactions.

Impact on Side Reactions

Because of the exposed nature of the piperidine nitrogen, the piperidinyl ethoxy benzaldehyde is more susceptible to unwanted N-alkylation (quaternization) if reacted with potent electrophiles, and more prone to N-oxidation when exposed to peroxides or mCPBA in downstream steps. The azepanyl derivative, conversely, exhibits sluggish kinetics in these side reactions due to the steric shielding of the 7-membered ring.

Quantitative Data Summary

The following table summarizes the comparative physicochemical parameters and reactivity profiles of both building blocks.

Property4-(2-(Azepan-1-yl)ethoxy)benzaldehyde4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
CAS Number 223251-09-026815-04-3
Ring System 7-membered (Azepane)6-membered (Piperidine)
Conjugate Acid pKa 11.07[4]11.10[3]
Conformational State Flexible (Twist-Chair)Rigid (Chair)
Steric Hindrance HighModerate
N-Oxidation Risk Low to ModerateHigh
Primary Application Bazedoxifene synthesis / Impurity[2]Raloxifene analogs / PROTAC linkers[1]

Experimental Workflows: Reductive Amination

Reductive amination is the most common transformation applied to these benzaldehydes to generate secondary or tertiary amine linkers. The presence of the highly basic pendant amine tail necessitates specific stoichiometric adjustments to standard protocols.

Self-Validating Protocol: Reductive Amination using NaBH(OAc)₃

Causality & Design: Standard reductive aminations often use catalytic acid. However, because both the azepanyl and piperidinyl tails possess a pKa ~11.1, they will immediately consume 1.0 equivalent of any acid added. Therefore, stoichiometric excess of acid is mandatory to ensure the aldehyde is sufficiently activated to form the iminium ion. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) because it selectively reduces the protonated iminium intermediate without reducing the unreacted aldehyde, preventing the formation of a dead-end benzyl alcohol byproduct.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 eq of the chosen ethoxy benzaldehyde and 1.1 eq of the target primary/secondary amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Note: DCE is preferred over Dichloromethane (DCM) due to its higher boiling point, allowing mild heating (up to 60 °C) if the steric bulk of the target amine makes imine formation sluggish.

  • Acidification: Add 1.5–2.0 eq of glacial acetic acid dropwise at room temperature.

    • Causality: The first 1.0 eq protonates the pendant tertiary amine. The remaining 0.5–1.0 eq acts as the true catalyst, activating the carbonyl carbon and facilitating the elimination of water.

  • Reduction: Cool the reaction mixture to 0 °C. Add 1.5 eq of NaBH(OAc)₃ portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and stir at room temperature for 12–16 hours.

  • Quench & Self-Validating Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and add 1M NaOH until the aqueous layer reaches pH > 12 .

    • System Validation: Checking the pH is a critical self-validating step. The product is a diamine. If the pH is below 11, the pendant tertiary amine remains protonated, dragging the product into the aqueous waste. A pH > 12 guarantees complete deprotonation, ensuring >95% recovery in the organic phase (DCE/EtOAc extraction).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (typically requiring a highly polar eluent like DCM/MeOH/NH₄OH 90:9:1 to prevent streaking of the basic amines).

Workflow A 1. Substrate + Amine (in DCE) B 2. Acidification (>1 eq AcOH) A->B C 3. Imine Formation (Acid Catalyzed) B->C D 4. Selective Reduction (NaBH(OAc)3) C->D E 5. Basic Quench (pH > 12) D->E

Step-by-step workflow for the reductive amination of ethoxy benzaldehydes.

References

  • Title: Piperidine | C5H11N | CID 8082 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Azepane | C6H13N | CID 8119 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Bazedoxifene Acetate Impurities and Related Compound - Veeprho Source: veeprho.com URL: [Link]

Sources

Validation

Comparative Toxicological Assessment: Bazedoxifene Acetate and its Benzaldehyde Impurity

A Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Imperative of Purity in Selective Estrogen Receptor Modulators (SERMs) Bazedoxifene is a thir...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative of Purity in Selective Estrogen Receptor Modulators (SERMs)

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that functions as an agonist or antagonist of estrogen receptors (ERα and ERβ) in a tissue-specific manner.[1] This selective action allows it to exert beneficial estrogenic effects on bone, preventing osteoporosis, while antagonizing estrogen's proliferative effects on the uterine and breast tissue.[1][2][3] It is approved in combination with conjugated estrogens for treating menopausal symptoms and preventing postmenopausal osteoporosis.[4]

The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities introduced during synthesis or degradation can pose significant toxicological risks, potentially altering the therapeutic profile of the drug.[5][6] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate stringent control over these impurities.[7][8][9]

This guide provides a comparative toxicological analysis of bazedoxifene acetate and a potential process-related impurity, benzaldehyde. Benzaldehyde, a common aromatic aldehyde used as a flavoring agent and in chemical synthesis, can arise as a synthetic precursor or byproduct.[10] Understanding the distinct toxicological profiles of the API and its impurity is critical for establishing safe limits, designing appropriate control strategies, and ensuring patient safety.

Mechanism of Action: A Tale of Two Molecules

The biological effects of bazedoxifene and benzaldehyde are governed by fundamentally different mechanisms.

  • Bazedoxifene: As a SERM, its activity is receptor-mediated. It binds to estrogen receptors, inducing conformational changes that recruit different co-regulatory proteins in various tissues. This leads to its desired tissue-selective profile:

    • Agonist Activity (Bone): Mimics estrogen's effects to decrease bone resorption and turnover, thereby increasing bone mineral density.

    • Antagonist Activity (Uterus & Breast): Blocks estrogen from binding to its receptor, inhibiting the proliferation of endometrial and breast cancer cells.[1][3]

  • Benzaldehyde: Lacking a complex structure to specifically bind to hormonal receptors, its toxicity is primarily driven by direct chemical reactivity and its metabolic pathway. It is rapidly oxidized in the body to benzoic acid, which is then conjugated with glycine or glucuronic acid and excreted in the urine.[10][11] Its toxic effects at higher concentrations are generally associated with irritation and, as discussed later, potential genotoxic signals in some in vitro systems.

Mechanism_of_Action cluster_BZA Bazedoxifene (SERM) cluster_Benz Benzaldehyde BZA Bazedoxifene ER Estrogen Receptors (ERα / ERβ) BZA->ER Binds to Bone Bone Tissue ER->Bone Agonist Effect (Anti-resorptive) Uterus Uterine/Breast Tissue ER->Uterus Antagonist Effect (Anti-proliferative) Benz Benzaldehyde Metabolism Oxidation (Aldehyde Dehydrogenase) Benz->Metabolism Benzoic Benzoic Acid Metabolism->Benzoic Excretion Conjugation & Urine Excretion Benzoic->Excretion

Caption: Comparative mechanisms of bazedoxifene and benzaldehyde.

Comparative Toxicological Profile

The toxicological profiles of bazedoxifene acetate and benzaldehyde differ significantly, reflecting their distinct mechanisms of action and metabolic fates.

Bazedoxifene Acetate

The toxicity of bazedoxifene is largely an extension of its potent, hormone-receptor-mediated pharmacology.

  • Acute Toxicity: Exhibits a low order of acute toxicity. The maximum non-lethal oral doses in mice and rats were found to be 4000 mg/kg, the highest dose tested.

  • Genotoxicity: A standard battery of in vitro and in vivo genotoxicity assays for bazedoxifene was negative.[12]

  • Reproductive Toxicity: As a potent SERM that can interfere with estrogen's critical functions during pregnancy, bazedoxifene is contraindicated in women who are or may become pregnant (Pregnancy Category X).[12][13] Studies in rats have also indicated adverse effects on fertility.[14]

  • Carcinogenicity: Long-term carcinogenicity studies have been conducted.[12]

  • Key Adverse Events: The most significant clinical risk associated with bazedoxifene is an increased incidence of venous thromboembolic events (VTE), including deep vein thrombosis and pulmonary embolism, a known class effect for SERMs.[14]

Benzaldehyde

Benzaldehyde's toxicity is characteristic of a simple aromatic aldehyde, with concerns focused on irritation and potential genotoxicity at higher concentrations.

  • Acute Toxicity: Displays low to moderate acute toxicity. The oral LD50 in rats and mice ranges from 800 to 2850 mg/kg.[10]

  • Genotoxicity: The genotoxicity profile is mixed. Benzaldehyde did not produce mutations in bacterial assays (Ames test) but did induce chromosomal abnormalities in Chinese hamster cells and increased mutations in a mouse lymphoma assay in vitro.[10] However, it is not considered genotoxic in in vivo assays.[11] This pattern suggests that the in vitro findings may not be relevant to human exposure under typical conditions, likely due to rapid and efficient metabolic detoxification in vivo.

  • Carcinogenicity: The National Toxicology Program found no evidence of carcinogenicity in rats and some evidence in mice.[10] Overall, at the low concentrations used in food and cosmetics, it is not considered a carcinogenic risk to humans.[10][15]

  • Irritation and Sensitization: Undiluted benzaldehyde can cause eye and respiratory irritation.[10][16] While it can produce allergic reactions in maximization tests, clinical reports of sensitization in humans are rare.[10]

Summary Data Table
Toxicological EndpointBazedoxifene AcetateBenzaldehyde
Primary Mechanism Selective Estrogen Receptor Modulation (SERM)Direct chemical effects, metabolism to benzoic acid
Acute Oral Toxicity Low toxicity; Max non-lethal dose >4000 mg/kg (rats)Low-moderate toxicity; LD50 = 800-2850 mg/kg (rats/mice)[10]
Genotoxicity Negative in standard in vitro and in vivo assays[12]Negative in bacterial assays; positive for chromosomal aberrations in some in vitro cell lines; not genotoxic in vivo[10][11]
Reproductive Toxicity High risk; Pregnancy Category X; adverse effects on fertility in animal studies[13][14]Not considered a reproductive or developmental toxicant at non-maternally toxic doses[10]
Carcinogenicity Evaluated in long-term studies[12]No evidence in rats, some evidence in mice; not considered a risk at low concentrations[10]
Key Adverse Effects Venous Thromboembolism (VTE)[14]Eye and respiratory irritation at high concentrations[16]

Regulatory Framework and Impurity Qualification

The control of impurities like benzaldehyde is governed by ICH guidelines. The key principle is to identify and qualify impurities that are present above certain thresholds.

  • ICH Q3A/Q3B: These guidelines set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[5][7] The qualification threshold is the level at which an impurity must be assessed for its toxicological safety.

  • ICH M7: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[8][17] It introduces the concept of the Threshold of Toxicological Concern (TTC) , a default value of 1.5 µ g/day intake for a genotoxic impurity, which is considered to pose a negligible cancer risk over a lifetime.[18][19]

For an impurity like benzaldehyde with some positive in vitro genotoxicity results, a careful assessment is required. If its presence exceeds the ICH Q3A/B qualification threshold, its mixed genotoxicity data would trigger a deeper evaluation. The negative in vivo data are critical and strongly suggest that the TTC for genotoxic impurities may not be applicable, allowing for control at higher, less stringent limits based on its general toxicology profile.

Impurity_Qualification_Logic start Impurity Detected (e.g., Benzaldehyde) check_threshold Is Impurity > Qualification Threshold? start->check_threshold assess_geno Assess Genotoxicity (ICH M7) check_threshold->assess_geno Yes qualified Considered Qualified (No new studies needed) check_threshold->qualified No not_geno Evidence shows no genotoxic concern in vivo? assess_geno->not_geno Structural Alert or Positive In Vitro Data general_tox Qualify based on General Toxicology Data (e.g., repeat-dose studies) assess_geno->general_tox No Structural Alert & No Genotoxic Concern control_ttc Control at or below TTC (1.5 µg/day) not_geno->control_ttc No / Unknown not_geno->general_tox Yes

Caption: Decision workflow for impurity qualification based on ICH guidelines.

Key Experimental Protocols for Toxicological Assessment

To empirically determine and compare the toxicity of bazedoxifene and benzaldehyde, standardized in vitro assays are indispensable first steps.[20][21][22] They provide rapid, cost-effective, and high-throughput data to inform risk assessments.[23]

Protocol 1: In Vitro Cytotoxicity by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[23] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Objective: To determine the concentration-dependent cytotoxic potential of bazedoxifene acetate and benzaldehyde on a relevant cell line (e.g., HepG2 human liver carcinoma cells).

  • Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • HepG2 cells (or other suitable cell line)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Bazedoxifene Acetate and Benzaldehyde stock solutions (in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of bazedoxifene and benzaldehyde in culture media. Remove old media from wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

    • Formazan Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Cytotoxicity_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Compounds (Bazedoxifene, Benzaldehyde, Controls) B->C D 4. Incubate (24/48 hours) C->D E 5. Add MTT Reagent & Incubate (3-4 hours) D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method to assess a compound's potential to cause gene mutations. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine.

  • Objective: To evaluate the mutagenic potential of benzaldehyde.

  • Principle: A test substance is considered mutagenic if it causes a significant, dose-responsive increase in the number of "revertant" colonies (bacteria that have regained the ability to synthesize histidine) compared to the negative control. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

  • Materials:

    • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

    • Minimal glucose agar plates

    • Top agar

    • Histidine/Biotin solution

    • Test compound (Benzaldehyde)

    • Positive and negative controls (e.g., sodium azide, 2-nitrofluorene)

    • S9 fraction and cofactor solution (for metabolic activation)

  • Procedure:

    • Preparation: Melt top agar and hold at 45°C. Add histidine/biotin solution.

    • Exposure (without S9): To a tube of molten top agar, add 100 µL of the bacterial culture and 50 µL of the test compound solution (or control).

    • Exposure (with S9): To a tube of molten top agar, add 100 µL of bacterial culture, 500 µL of S9 mix, and 50 µL of the test compound solution.

    • Plating: Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. Allow it to solidify.

    • Incubation: Incubate the plates inverted at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: Compare the number of revertant colonies in the test groups to the negative control group. A two-fold or greater increase in revertants that is dose-dependent is typically considered a positive result.

Conclusion

The toxicological profiles of bazedoxifene acetate and its potential benzaldehyde impurity are markedly different. Bazedoxifene's toxicity is mechanism-based, stemming from its potent modulation of estrogen receptors, with key risks including VTE and reproductive toxicity.[14] It is not genotoxic.[12] In contrast, benzaldehyde exhibits low to moderate acute toxicity and acts as an irritant at high concentrations.[10][16] While it shows some evidence of in vitro genotoxicity, this effect does not appear to translate to in vivo systems, likely due to its rapid metabolic detoxification.[10][11]

This comparative analysis underscores the necessity of a nuanced, impurity-specific approach to risk assessment. While bazedoxifene's safety profile is well-defined by its pharmacological class, the control of the benzaldehyde impurity should be based on its general toxicological data rather than the more stringent limits reserved for confirmed in vivo mutagens. Rigorous adherence to ICH guidelines, supported by appropriate analytical and toxicological testing, is paramount to ensuring the overall safety and quality of the final drug product.

References

  • Andersen, A. (2006). Final report on the safety assessment of benzaldehyde. International Journal of Toxicology, 25 Suppl 1, 11-27. [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). AusPAR: Conjugated estrogens / Bazedoxifene acetate. [Link]

  • Morrison, M. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Morrison Medical. [Link]

  • National Center for Biotechnology Information. (n.d.). Bazedoxifene. PubChem Compound Summary for CID 154257. [Link]

  • Gennari, A., Merlotti, L., Nanni, O., & Amadori, D. (2006). Bazedoxifene for the prevention of postmenopausal osteoporosis. Expert Opinion on Investigational Drugs, 15(9), 1109-1118. [Link]

  • European Chemicals Agency (ECHA). (n.d.). BENZALDEHYDE CAS N°: 100-52-7. [Link]

  • Santos. (2021). Qualitative Tier 2 Assessment: Benzaldehyde. [Link]

  • KidsAdvisory. (2025). Benzaldehyde (cherry/almond). [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency (EMA). (n.d.). Quality guidelines: impurities. [Link]

  • Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. [Link]

  • ResolveMass Laboratories Inc. (2026). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • Pfizer. (n.d.). DUAVEE (conjugated estrogens/bazedoxifene) tablets for oral use. [Link]

  • Palacios, S., & de Villiers, T. J. (2009). Bazedoxifene: a new selective estrogen-receptor modulator for postmenopausal osteoporosis. Future Medicine, 4(2), 143-153. [Link]

  • A3P. (n.d.). Qualification of Impurities for Human Use. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bazedoxifene? [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • Komm, B. S., Lyttle, C. R., et al. (2005). Bazedoxifene Acetate: A Selective Estrogen Receptor Modulator with Improved Selectivity. Endocrinology, 146(9), 3999–4008. [Link]

  • Santos. (2024). Qualitative Tier 2 Assessment: Benzaldehyde. [Link]

  • European Medicines Agency (EMA). (n.d.). Conbriza, INN-bazedoxifene. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Intertek. (n.d.). Genotoxic Impurities and Mutagenic Impurities Analysis. [Link]

  • Public Health England. (2015). Benzaldehyde. [Link]

  • Vandenbroucke, J., et al. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzaldehyde - Evaluation statement. [Link]

  • Dobo, K. L., et al. (2009). Overview of genotoxic impurities in pharmaceutical development. Journal of Pharmaceutical Sciences, 98(11), 3965-3974. [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • European Medicines Agency (EMA). (n.d.). Guideline on the limits of genotoxic impurities. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity Testing. IntechOpen. [Link]

  • U.S. Environmental Protection Agency (EPA). (2015). Provisional Peer-Reviewed Toxicity Values for Benzaldehyde. [Link]

  • U.S. Food and Drug Administration (FDA). (2004). Pharmacology/Toxicology NDA Review and Evaluation for Bazedoxifene Acetate. [Link]

  • Pharmaffiliates. (n.d.). Bazedoxifene Acetate-Impurities. [Link]

  • Veeprho. (n.d.). Bazedoxifene Impurities and Related Compound. [Link]

  • Motlani, G., et al. (n.d.). Adverse events associated with different doses of bazedoxifene compared with placebo. ResearchGate. [Link]

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